2-Chloro-3-hydrazinylquinoxaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-chloroquinoxalin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODNZCIFRICALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394749 | |
| Record name | 2-chloro-3-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51347-93-4 | |
| Record name | 2-chloro-3-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-hydrazinylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-3-hydrazinylquinoxaline, a key intermediate in the development of various heterocyclic compounds with potential pharmacological applications. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visual representations of the synthetic workflow.
Synthesis
The synthesis of this compound is typically achieved through the nucleophilic substitution of a chlorine atom in 2,3-dichloroquinoxaline with hydrazine hydrate. This reaction is generally carried out in an alcoholic solvent at room temperature.
Synthetic Pathway
The overall synthetic scheme is presented below:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below.
Protocol 1:
To a stirred solution of 2,3-dichloroquinoxaline (33.5 g, 0.168 mol) in 500 mL of ethanol, hydrazine hydrate (18.5 g, 0.369 mol) is added. The reaction mixture is stirred at room temperature overnight (approximately 16 hours). The resulting thick, yellow slurry is then filtered, and the precipitate is washed with ethanol. The collected solid is recrystallized from hot methanol to yield this compound.[1]
Protocol 2:
In a clean, dry round-bottom flask, 2,3-dichloroquinoxaline (0.01 mol) and hydrazine hydrate (0.01 mol) are dissolved in 25 mL of methanol. The mixture is refluxed for 30 minutes. After cooling, the separated solid is collected by filtration, washed with 25 mL of water, and dried. The crude product is recrystallized from methanol.
Characterization
The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structure.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClN₄ | |
| Molecular Weight | 194.62 g/mol | |
| Appearance | Yellow solid | [1] |
| Melting Point | 180-181 °C (decomposes) | [1] |
Spectroscopic Data
2.2.1. Infrared (IR) Spectroscopy of 6-bromo-2-chloro-3-hydrazinylquinoxaline
The IR spectrum of the bromo-analog shows strong absorption bands indicating the presence of the hydrazinyl group.
| Wavenumber (cm⁻¹) | Assignment |
| 3415, 3250, 3146 | N-H and NH₂ stretching vibrations of the hydrazinyl group |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-bromo-2-chloro-3-hydrazinylquinoxaline
The ¹H NMR spectrum of the bromo-derivative exhibits characteristic signals for the protons of the hydrazinyl group and the quinoxaline ring.
¹H NMR (DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 5.00 | singlet (broad, D₂O exchangeable) | NH₂ protons of the hydrazinyl group |
| 7.50 - 8.00 (approx.) | multiplet | Aromatic protons of the quinoxaline ring |
| 9.16 | singlet (broad, D₂O exchangeable) | NH proton of the hydrazinyl group |
Note: The exact chemical shifts for the aromatic protons of this compound would differ slightly from the bromo-analog due to the absence of the bromine substituent.
2.2.3. Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak consistent with its molecular weight.
| m/z | Assignment |
| 194 | Molecular ion (P) |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides essential information for the successful synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the use of this versatile intermediate in the creation of novel compounds with potential therapeutic value.
References
Spectroscopic Analysis of 2-Chloro-3-hydrazinylquinoxaline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Chloro-3-hydrazinylquinoxaline, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and workflow visualizations to facilitate further research and application of this versatile molecule.
Core Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.50 - 7.80 | Multiplet | 4H | Aromatic Protons (H-5, H-6, H-7, H-8) |
| ~ 5.0 (broad) | Singlet | 2H | -NH₂ Protons (exchangeable with D₂O) |
| ~ 9.2 (broad) | Singlet | 1H | -NH Proton (exchangeable with D₂O) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 150.0 | C-3 |
| ~ 145.0 | C-2 |
| ~ 140.0 | C-8a |
| ~ 138.0 | C-4a |
| ~ 130.0 - 125.0 | C-5, C-6, C-7, C-8 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and proposed spectroscopic analysis of this compound.
Synthesis of this compound
This procedure is adapted from established literature methods.
Materials:
-
2,3-Dichloroquinoxaline
-
Hydrazine hydrate
-
Ethanol
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 2,3-dichloroquinoxaline in ethanol.
-
To this suspension, add a stoichiometric excess of hydrazine hydrate dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The solid is then purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.
NMR Spectroscopic Analysis
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the chemical shifts, coupling constants, and integration of the proton signals.
-
To confirm the presence of exchangeable protons (-NH and -NH₂), a D₂O exchange experiment can be performed by adding a drop of deuterium oxide to the NMR tube and re-acquiring the ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms in the molecule.
Visualizing the Workflow
To aid in the understanding of the experimental and analytical processes, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Synthetic workflow for this compound.
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry of 2-Chloro-3-hydrazinylquinoxaline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-3-hydrazinylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible fragmentation pattern, detailed experimental protocols for its analysis, and its relevance in cellular signaling pathways.
Mass Spectrometry Data and Fragmentation Pattern
The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of chlorine and the hydrazinyl group significantly influences the fragmentation pathways.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 194/196 | [M]⁺˙ | - | C₈H₇ClN₄⁺˙ |
| 179/181 | [M-NH₂]⁺ | NH₂ | C₈H₅ClN₃⁺ |
| 165 | [M-N₂H₃]⁺ | N₂H₃ | C₈H₆ClN₂⁺ |
| 159 | [M-Cl]⁺ | Cl | C₈H₇N₄⁺ |
| 130 | [C₈H₆N₂]⁺˙ | Cl, N₂H₃ | C₈H₆N₂⁺˙ |
| 103 | [C₇H₅N]⁺˙ | Cl, N₂H₃, HCN | C₇H₅N⁺˙ |
| 76 | [C₆H₄]⁺˙ | Cl, N₂H₃, 2HCN | C₆H₄⁺˙ |
Note: The presence of two mass units for chlorine-containing fragments (e.g., 194/196) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion [M]⁺˙ at m/z 194/196. Subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation events are predicted to be the loss of the hydrazinyl substituent and the chlorine atom, followed by the characteristic fragmentation of the quinoxaline ring. A study on the closely related 6-Bromo-2,3-dihydrazinylquinoxaline showed a molecular ion peak at m/z 268, supporting the stable ionization of such structures.[1]
The proposed fragmentation pathway is visualized in the following diagram:
Experimental Protocols
A detailed methodology for the mass spectrometric analysis of this compound is provided below. This protocol is based on established methods for the analysis of quinoxaline derivatives and other heterocyclic compounds.
Sample Preparation
-
Dissolution: Accurately weigh 1-2 mg of this compound and dissolve it in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane to a final concentration of approximately 1 mg/mL.
-
Dilution: For analysis, dilute the stock solution to a concentration of 1-10 µg/mL using the same solvent.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds like this compound.
Table 2: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-350 |
| Solvent Delay | 3 minutes |
Role in Signaling Pathways
Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, including their role as kinase inhibitors. Several studies have demonstrated that quinoxaline-based molecules can effectively target and inhibit various protein kinases, which are crucial components of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer.
One of the key signaling pathways targeted by quinoxaline inhibitors is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is critical for mediating cellular responses to a variety of cytokines and growth factors, and its aberrant activation is a hallmark of many cancers and inflammatory diseases.
The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway and the inhibitory action of quinoxaline-based compounds.
The diagram illustrates how the binding of a cytokine to its receptor activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and activate the transcription of target genes. Quinoxaline-based inhibitors can interfere with this process by targeting and inhibiting the kinase activity of JAKs, thereby blocking the downstream signaling cascade.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry of this compound. The proposed fragmentation pattern, based on the analysis of structurally related compounds, offers a valuable tool for its identification and characterization. The detailed experimental protocol for GC-MS analysis provides a practical starting point for researchers. Furthermore, the contextualization of quinoxaline derivatives within the JAK-STAT signaling pathway highlights the therapeutic potential of this class of compounds and underscores the importance of robust analytical methods for their study in drug discovery and development. Further experimental work is recommended to confirm the proposed fragmentation pathway and to fully elucidate the mass spectrometric behavior of this compound.
References
2-Chloro-3-hydrazinylquinoxaline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-hydrazinylquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry, demonstrating a versatile scaffold for the synthesis of various bioactive molecules. This technical guide provides an in-depth overview of its chemical properties, including its synthesis, reactivity, and spectral characteristics. Detailed experimental protocols for its preparation and analysis are presented, alongside a summary of its known biological activities, particularly its antifungal and anti-inflammatory effects. This document aims to serve as a comprehensive resource for researchers engaged in the study and application of quinoxaline derivatives in drug discovery and development.
Chemical Properties
This compound is a stable solid at room temperature. Its chemical structure combines a quinoxaline core, a chloro substituent, and a hydrazinyl group, which impart distinct reactivity and biological properties to the molecule.
Physicochemical Data
While experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes key physicochemical properties, with some values being based on closely related analogs and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₄ | - |
| Molecular Weight | 194.62 g/mol | - |
| Appearance | Yellow solid | [1] |
| Melting Point | 181 °C (with decomposition) | [1] |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in common organic solvents | General observation |
| CAS Number | 51347-93-4 | [2] |
Spectral Data
1.2.1. ¹H NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0 - 7.5 | m | 4H | Aromatic protons |
| ~6.5 | br s | 1H | -NH- proton |
| ~4.5 | br s | 2H | -NH₂ protons |
1.2.2. ¹³C NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 140 | Quaternary carbons of the quinoxaline ring |
| ~135 - 120 | Aromatic CH carbons |
1.2.3. IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | N-H stretching (hydrazinyl) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1620 - 1580 | C=N and C=C stretching |
| ~750 | C-Cl stretching |
1.2.4. Mass Spectrometry
| m/z Value | Interpretation |
| 194/196 | Molecular ion peak [M]⁺ showing isotopic pattern for ³⁵Cl/³⁷Cl |
| 159 | [M-Cl]⁺ |
Synthesis and Reactivity
Synthesis
This compound is typically synthesized from 2,3-dichloroquinoxaline. The reaction involves a nucleophilic substitution of one of the chlorine atoms by hydrazine hydrate.[1][3]
Experimental Protocol: Synthesis of this compound [1]
-
Materials:
-
2,3-Dichloroquinoxaline (1.0 eq)
-
Hydrazine hydrate (2.2 eq)
-
Ethanol
-
-
Procedure:
-
To a stirred solution of 2,3-dichloroquinoxaline in ethanol, add hydrazine hydrate at room temperature.
-
Continue stirring the mixture overnight. A yellow slurry will form.
-
Filter the precipitate and wash it with ethanol.
-
Recrystallize the crude product from hot methanol to obtain pure this compound as a yellow solid.
-
The reported yield is approximately 41%.[1]
-
Reactivity
The hydrazinyl group of this compound is a key functional group that allows for a variety of subsequent chemical transformations. It can readily react with aldehydes and ketones to form the corresponding hydrazones.[3] This reactivity is crucial for the synthesis of a diverse library of quinoxaline derivatives with potential therapeutic applications.
Biological Activity and Signaling Pathways
This compound has demonstrated promising biological activities, primarily as an antifungal and anti-inflammatory agent.[4][5]
Antifungal Activity
The compound has shown noteworthy efficacy against various Candida species, with particular effectiveness against Candida krusei.[4][5] While the precise mechanism of action is still under investigation, quinoxaline derivatives are known to exert their antifungal effects through various mechanisms, including the disruption of fungal cell wall integrity and interference with essential cellular processes.
Diagram: Postulated Antifungal Mechanism of Action
References
- 1. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Versatility of Novel Quinoxaline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives are recognized for a wide spectrum of pharmacological activities, making them a focal point in the search for new therapeutic agents.[1][2][3][4] Modifications to the quinoxaline core have yielded a high degree of chemical diversity, leading to the development of compounds with enhanced potency and reduced toxicity.[3][5] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel quinoxaline derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. The guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support drug discovery and development efforts.
Anticancer Activity
Quinoxaline derivatives are a promising class of chemotherapeutic agents, demonstrating activity against a variety of tumors.[6] Their anticancer effects are often attributed to the inhibition of critical cellular signaling pathways that drive tumor progression, such as those mediated by protein kinases, and the induction of apoptosis.[1][7][8]
Data Presentation: Anticancer Activity of Quinoxaline Derivatives
The following table summarizes the in vitro cytotoxic activity of selected novel quinoxaline derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 11 | Hepatocellular Carcinoma (HepG2) | 0.81 | [9][10] |
| Mammary Gland (MCF-7) | 1.34 | [9][10] | |
| Colorectal Carcinoma (HCT-116) | 2.15 | [9][10] | |
| Derivative 13 | Hepatocellular Carcinoma (HepG2) | 1.11 | [9][10] |
| Mammary Gland (MCF-7) | 1.95 | [9][10] | |
| Colorectal Carcinoma (HCT-116) | 2.91 | [9][10] | |
| Derivative 4a | Hepatocellular Carcinoma (HepG2) | 3.21 | [9][10] |
| Mammary Gland (MCF-7) | 4.11 | [9][10] | |
| Colorectal Carcinoma (HCT-116) | 4.54 | [9][10] | |
| Derivative QW12 | Cervical Cancer (HeLa) | 10.58 | [11] |
| ASK1 Inhibitor 26e | Apoptosis signal-regulated kinase 1 | 0.03017 | [12] |
Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer effects of quinoxalines is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[7][13] Many derivatives have been designed as potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Apoptosis Signal-regulated Kinase 1 (ASK1).[9][12][14] Inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of compounds on cancer cell proliferation.[10][15]
-
Cell Seeding : Plate cells from a human cancer cell line (e.g., HepG2, MCF-7) in 96-well plates at a density of approximately 5x10^4 cells/well in a suitable growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment : Treat the cells with various concentrations of the quinoxaline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[2][16][17] This makes them valuable scaffolds for developing new treatments for infectious diseases.
Data Presentation: Antimicrobial Activity of Quinoxaline Derivatives
The following table summarizes the in vitro antimicrobial activity of selected quinoxaline derivatives, presented as Minimum Inhibitory Concentration (MIC) in µg/mL or EC50 (half-maximal effective concentration).
| Compound | Target Microorganism | Activity (MIC/EC50 in µg/mL) | Reference |
| Compound 5j | Rhizoctonia solani (Fungus) | EC50: 8.54 | [18] |
| Compound 5t | Rhizoctonia solani (Fungus) | EC50: 12.01 | [18] |
| Compound 5k | Acidovorax citrulli (Bacteria) | EC50: 20.23 | [18] |
| Compound 3f | Staphylococcus aureus (Gram +) | MIC: 62.5 | [19] |
| Bacillus subtilis (Gram +) | MIC: 62.5 | [19] | |
| Escherichia coli (Gram -) | MIC: 125 | [19] | |
| Compound 6b | Staphylococcus aureus (Gram +) | MIC: 125 | [19] |
| Candida albicans (Fungus) | MIC: 62.5 | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17]
-
Preparation : Serially dilute the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.
-
Inoculation : Prepare a standardized inoculum of the target microorganism and add it to each well, resulting in a final concentration of approximately 5x10^5 CFU/mL for bacteria or 0.5-2.5x10^3 CFU/mL for fungi.
-
Controls : Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism). A standard antibiotic (e.g., Streptomycin) is also used as a reference.[17]
-
Incubation : Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Activity
Several novel quinoxaline derivatives have shown promise in models of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[20][21] Their mechanisms often involve combating oxidative stress, neuroinflammation, and other pathological processes that lead to neuronal cell death.[22][23]
Data Presentation: Neuroprotective Effects of Quinoxaline Derivatives
| Compound | Disease Model/Target | Key Finding | Reference |
| PAQ (4c) | Parkinson's Disease (Cellular Model) | 226.0 ± 9.4% neuroprotection at 50 µM | [20] |
| MPAQ (5c) | Parkinson's Disease (Cellular Model) | 199.2 ± 11.8% neuroprotection at 100 µM | [20] |
| QX-4 | Alzheimer's Disease (Cellular Model) | Substantially enhanced neuronal viability, blocked Aβ-induced toxicity | [22][23] |
| QX-6 | Alzheimer's Disease (Cellular Model) | Decreased intracellular ROS and downregulated inflammatory cytokines | [22][23] |
Mechanism of Action in Alzheimer's Disease
Alzheimer's disease is characterized by multiple pathogenic factors, including the deposition of β-amyloid plaques, neuroinflammation, and oxidative stress.[22][23] Certain quinoxaline derivatives exhibit a multi-target therapeutic potential by simultaneously addressing several of these mechanisms.[22]
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol assesses the ability of a compound to protect neurons from a toxic insult.[22][23]
-
Cell Culture : Culture a suitable neuronal cell line (e.g., PC12) in appropriate medium.
-
Pre-treatment : Treat the cells with various concentrations of the test quinoxaline derivative for a specified period (e.g., 1-2 hours).
-
Toxic Insult : Induce toxicity by adding a neurotoxic agent relevant to the disease model, such as β-amyloid (Aβ) for Alzheimer's models or 6-hydroxydopamine (6-OHDA) for Parkinson's models.
-
Incubation : Co-incubate the cells with the test compound and the neurotoxin for 24-48 hours.
-
Viability Assessment : Measure cell viability using an appropriate method, such as the MTT assay described previously, or by quantifying markers of cell death (e.g., lactate dehydrogenase release).
-
Analysis : Calculate the percentage of neuroprotection conferred by the compound compared to cells treated with the neurotoxin alone.
Anti-inflammatory Activity
The anti-inflammatory properties of quinoxalines are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.[10][24]
Data Presentation: COX Inhibition by Quinoxaline Derivatives
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative 11 | COX-1 | 9.8 | 0.03 | [9][10] |
| COX-2 | 0.3 | [9][10] | ||
| Derivative 13 | COX-1 | 12.1 | 0.04 | [9][10] |
| COX-2 | 0.5 | [9][10] | ||
| Derivative 4a | COX-1 | 15.3 | 0.05 | [9][10] |
| COX-2 | 0.8 | [9][10] | ||
| Derivative 5 | COX-1 | 19.5 | 0.04 | [9][10] |
| COX-2 | 0.9 | [9][10] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[9]
-
Enzyme Preparation : Use purified ovine COX-1 or human recombinant COX-2 enzymes.
-
Reaction Mixture : Prepare a reaction buffer containing the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiation : Initiate the enzymatic reaction by adding arachidonic acid (the substrate). The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2).
-
Quantification : The amount of prostaglandin produced is quantified. This is often done by measuring the consumption of a co-substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetrically at a specific wavelength.
-
Analysis : Calculate the percent inhibition of COX activity for each compound concentration relative to a vehicle control. Determine the IC50 value from the dose-response curve.
General Synthesis of the Quinoxaline Scaffold
A common and classic method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][25]
Experimental Protocol: General Synthesis
-
Reactant Mixture : Dissolve an ortho-phenylenediamine derivative (1 mmol) and a 1,2-dicarbonyl compound (e.g., benzil) (1 mmol) in a suitable solvent such as ethanol or toluene.[25]
-
Catalysis : The reaction can be performed at room temperature or under reflux, often in the presence of a catalyst to improve yield and reaction time.[2][25]
-
Reaction Monitoring : Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is processed. This may involve filtering off the catalyst, evaporating the solvent, and purifying the crude product.[25]
-
Purification : The final quinoxaline derivative is typically purified by recrystallization from a solvent like ethanol to obtain the pure product.[25]
References
- 1. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis | Semantic Scholar [semanticscholar.org]
- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 11. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pnrjournal.com [pnrjournal.com]
- 16. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. journalajrb.com [journalajrb.com]
- 24. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antifungal Profile of 2-Chloro-3-hydrazinylquinoxaline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro antifungal activity of the novel quinoxaline derivative, 2-Chloro-3-hydrazinylquinoxaline. Quinoxaline compounds have emerged as a promising class of antimicrobial agents, and this document summarizes the available quantitative data, details the experimental methodologies for its evaluation, and explores its potential mechanism of action.
Quantitative Antifungal Activity
The in vitro efficacy of this compound has been evaluated against a panel of clinically relevant fungal pathogens, primarily from the Candida and Aspergillus genera. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, was determined using the broth microdilution method.[1]
The results, summarized in the table below, indicate that this compound demonstrates notable effectiveness against various fungal species.[1] Its activity is particularly heightened against Candida krusei isolates.[1] However, the compound exhibits variable efficacy against other Candida species, including Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida auris.[1] Similarly, variable activity was observed against Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus, with no effect reported against Aspergillus brasiliensis.[1]
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 16 |
| Candida tropicalis | ATCC 750 | 32 |
| Candida parapsilosis | ATCC 22019 | 16 |
| Candida krusei | ATCC 6258 | 8 |
| Candida glabrata | ATCC 90030 | 32 |
| Candida auris | N/A | 32 |
| Aspergillus fumigatus | ATCC 204305 | 16 |
| Aspergillus flavus | ATCC 204304 | 32 |
| Aspergillus niger | ATCC 16404 | 16 |
| Aspergillus terreus | ATCC MYA-364 | 32 |
| Aspergillus brasiliensis | ATCC 16404 | >64 |
Experimental Protocols
The in vitro antifungal activity of this compound was determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1] The broth microdilution method was employed as described in the referenced literature.
Broth Microdilution Susceptibility Testing
-
Preparation of Fungal Inoculum:
-
Preparation of this compound Dilutions:
-
A stock solution of this compound was prepared.
-
Serial two-fold dilutions of the compound were made in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations for testing.
-
-
Inoculation and Incubation:
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the plates were visually inspected for fungal growth.
-
The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the fungus.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro antifungal susceptibility testing of this compound using the broth microdilution method.
While the precise molecular targets of this compound are still under investigation, many quinoxaline derivatives exert their antimicrobial effects through mechanisms such as the inhibition of DNA gyrase and topoisomerase IV, leading to DNA damage. Further research is necessary to elucidate the specific signaling pathways affected by this compound in fungal cells.
References
Probing the Anticancer Potential of 2-Chloro-3-hydrazinylquinoxaline Analogs: A Technical Overview
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and more effective cancer therapeutics, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds. This technical guide delves into the preliminary anticancer screening of 2-Chloro-3-hydrazinylquinoxaline analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action.
The core structure of this compound presents a versatile scaffold for chemical modification, allowing for the generation of a diverse library of analogs with a range of cytotoxic activities against various cancer cell lines. This document summarizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and development in this area.
I. Synthesis of this compound Analogs
The synthesis of the target this compound analogs typically commences with the preparation of 2,3-dichloroquinoxaline from the corresponding 2,3-(1H,4H)-quinoxalinedione. The latter is obtained by the reaction of o-phenylenediamine with oxalic acid. Subsequent treatment with a chlorinating agent like thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF) yields the 2,3-dichloroquinoxaline intermediate[1].
The key step involves the selective nucleophilic substitution of one of the chloro groups with hydrazine hydrate. This reaction is generally carried out in a suitable solvent like ethanol at room temperature to afford this compound[1]. Further derivatization of the hydrazinyl moiety can be achieved through reactions with various aldehydes, ketones, or other electrophiles to generate a library of analogs. For instance, the reaction of 6-bromo-2,3-dichloroquinoxaline with one mole of hydrazine hydrate in absolute ethanol produces 6-bromo-2-chloro-3-hydrazinylquinoxaline[2].
II. In Vitro Anticancer Activity
The synthesized this compound analogs have been subjected to preliminary anticancer screening against a panel of human cancer cell lines. The cytotoxic effects are typically quantified as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
A study on a series of 2-chloro quinoxaline derivatives with different substituted benzylidene side chains, derived from this compound, demonstrated promising cytotoxic activity against liver cancer cell lines (HepG-2 and HuH-7)[1]. The IC50 values for some of these derivatives were in the low micromolar range, indicating potent anticancer activity[1].
Similarly, derivatives of 6-bromo-2-chloro-3-hydrazinylquinoxaline have been synthesized and evaluated for their anticancer activity. Certain tetrazolo[1,5-a]quinoxaline derivatives, synthesized from the hydrazinyl intermediate, displayed high cytotoxic activity against three tumor cell lines, with some compounds showing greater potency than the reference drug doxorubicin[2].
Table 1: Cytotoxicity Data of Selected this compound Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 2-chloro quinoxaline derivatives | [1] | ||
| Compound 6a (R=H) | HepG-2 | 4.38 | |
| HuH-7 | 6.51 | ||
| Compound 6b (R=2-OH) | HepG-2 | 4.03 | |
| HuH-7 | 6.19 | ||
| Compound 6c (R=4-OH) | HepG-2 | 6.33 | |
| HuH-7 | 8.37 | ||
| Compound 6d (R=4-OCH3) | HepG-2 | 6.28 | |
| HuH-7 | 8.21 | ||
| Compound 6e (R=4-Cl) | HepG-2 | 5.86 | |
| HuH-7 | 7.93 | ||
| Series 2: Derivatives of 6-bromo-2-chloro-3-hydrazinylquinoxaline | [2] | ||
| Compound 4 (Tetrazolo[1,5-a]quinoxaline derivative) | MCF-7 | 0.01 µg/mL | |
| HCT-116 | 0.02 µg/mL | ||
| HepG-2 | 0.02 µg/mL | ||
| Compound 5a (Triazolo[4,3-a]quinoxaline derivative) | MCF-7 | 0.04 µg/mL | |
| HCT-116 | 0.06 µg/mL | ||
| HepG-2 | 0.05 µg/mL | ||
| Compound 5b (Triazolo[4,3-a]quinoxaline derivative) | MCF-7 | 0.03 µg/mL | |
| HCT-116 | 0.04 µg/mL | ||
| HepG-2 | 0.04 µg/mL |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
III. Experimental Protocols
A. Synthesis of this compound
A solution of 2,3-dichloroquinoxaline in a suitable solvent (e.g., ethanol) is stirred at room temperature. To this solution, hydrazine hydrate is added dropwise. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the precipitated product is collected by filtration, washed with the solvent, and dried. Further purification can be achieved by recrystallization or column chromatography[1].
B. Cell Viability Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
IV. Visualizing Workflows and Pathways
To better illustrate the experimental and logical processes involved in the anticancer screening of this compound analogs, the following diagrams have been generated using the DOT language.
V. Conclusion and Future Directions
The preliminary anticancer screening of this compound analogs has revealed a promising new class of compounds with potent cytotoxic activity against various cancer cell lines. The ease of synthesis and the potential for diverse structural modifications make this scaffold an attractive starting point for the development of novel anticancer agents.
Future research should focus on expanding the library of analogs to establish a clear structure-activity relationship (SAR). In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds. Further investigation into their effects on cell cycle progression and apoptosis will provide a more complete understanding of their anticancer properties and guide the design of next-generation quinoxaline-based therapeutics. The promising in vitro results encourage further preclinical development, including in vivo efficacy and toxicity studies, to assess their potential for clinical translation.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Chloro-3-hydrazinylquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, holding a significant position in medicinal chemistry due to their wide-ranging pharmacological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The versatile nature of the quinoxaline scaffold makes it a privileged structure in the design of novel therapeutic agents. Among these, 2-chloro-3-hydrazinylquinoxaline serves as a crucial intermediate for the synthesis of more complex and biologically active molecules. The presence of a reactive chlorine atom and a nucleophilic hydrazinyl group provides a versatile platform for further chemical modifications.
This in-depth technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation of this compound and its derivatives. It details the experimental protocols for their synthesis and outlines the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, that are pivotal in confirming their molecular structure. Furthermore, this guide presents illustrative signaling pathways that may be modulated by these compounds, offering insights into their potential mechanisms of action.
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from o-phenylenediamine. The initial step involves the formation of the quinoxaline core, followed by the introduction of the chloro and hydrazinyl functionalities.
Synthesis of 2,3-Dichloroquinoxaline (Precursor)
The precursor, 2,3-dichloroquinoxaline, is synthesized from quinoxaline-2,3-dione.
Materials:
-
Quinoxaline-2,3-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of quinoxaline-2,3-dione and phosphorus oxychloride is prepared. A catalytic amount of DMF is added.
-
The mixture is gently heated to reflux for a specified duration, typically monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
-
The reaction mixture is then carefully and slowly poured onto crushed ice with constant stirring in a well-ventilated fume hood. This step is highly exothermic.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached, leading to the precipitation of the crude product.
-
The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2,3-dichloroquinoxaline.
Synthesis of this compound
Materials:
-
2,3-Dichloroquinoxaline (0.168 mole)
-
Hydrazine hydrate (0.369 mole)
-
Ethanol (500 mL)
-
Methanol (for recrystallization)
Procedure:
-
2,3-Dichloroquinoxaline (33.5 g, 0.168 mole) is stirred with hydrazine hydrate (18.5 g, 0.369 mole) in 500 mL of ethanol at room temperature.[1]
-
The reaction mixture is stirred overnight (approximately 16 hours), during which a thick, yellow slurry forms.[1]
-
The precipitate is collected by filtration and washed with ethanol.[1]
-
The crude product is recrystallized from hot methanol to yield pure this compound.[1]
Data Presentation: Spectroscopic and Crystallographic Analysis
The structural confirmation of the synthesized compounds relies on a combination of spectroscopic and crystallographic techniques. Below are tables summarizing representative data for this compound and its analogs.
Table 1: Mass Spectrometry Data for this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) |
| This compound | C₈H₇ClN₄ | 194.62 | 194 (M⁺) |
| Data sourced from PrepChem.[1] |
Table 2: Representative ¹H and ¹³C NMR Spectral Data for Quinoxaline Derivatives
| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Quinoxaline Core (Aromatic Protons) | 7.50 - 8.10 (m) | 128.0 - 145.0 |
| Hydrazinyl Protons (-NH-NH₂) | Variable (broad signals) | - |
| Chloro-substituted Carbon | - | ~150.0 |
| Hydrazinyl-substituted Carbon | - | ~155.0 |
| Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution pattern. |
Table 3: Representative IR Spectral Data for Quinoxaline Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Hydrazine) | 3200 - 3400 (broad) |
| C=N Stretch (Quinoxaline Ring) | 1600 - 1650 |
| C-Cl Stretch | 700 - 800 |
| Aromatic C-H Stretch | 3000 - 3100 |
Table 4: Representative X-ray Crystallographic Data for a Related Hydrazinylidene-quinoline Derivative
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀ClN₃O |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 3.8949 (2) |
| b (Å) | 12.0510 (5) |
| c (Å) | 21.9910 (9) |
| V (ų) | 1032.20 (8) |
| Data for 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline.[2] |
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and structure elucidation of this compound derivatives.
Potential Signaling Pathway Modulation
Quinoxaline derivatives have been identified as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified representation of kinase signaling pathways that could be targeted by quinoxaline derivatives.
Conclusion
The structure elucidation of this compound derivatives is a systematic process that combines organic synthesis with a suite of powerful analytical techniques. The synthetic route via 2,3-dichloroquinoxaline is a well-established and efficient method. The definitive confirmation of the molecular structure is achieved through the collective interpretation of data from NMR, IR, and mass spectrometry, with single-crystal X-ray diffraction providing unambiguous proof of the three-dimensional arrangement of atoms. The biological significance of these compounds, particularly as potential kinase inhibitors, underscores the importance of their precise structural characterization in the ongoing quest for novel therapeutic agents. This guide provides a foundational framework for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds.
References
An In-depth Technical Guide on the Reaction Mechanisms of 2-Chloro-3-hydrazinylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the core reaction mechanisms of 2-Chloro-3-hydrazinylquinoxaline, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. The document elucidates the synthesis of this key intermediate through nucleophilic aromatic substitution (SNAr) and details its subsequent transformations, including condensation and cyclization reactions. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized through meticulously crafted diagrams using the DOT language to facilitate a deeper understanding of the underlying chemical principles.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. Among these, this compound serves as a crucial building block for the synthesis of a wide array of bioactive molecules, including potential antifungal and anticancer agents.[1] A thorough understanding of its reaction mechanisms is paramount for the rational design and development of novel therapeutic agents. This guide focuses on the fundamental reaction pathways involved in the synthesis and derivatization of this compound.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate.[2] This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[1] In this specific reaction, hydrazine acts as the nucleophile, and a chloride ion is the leaving group.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the hydrazine molecule on one of the electron-deficient carbon atoms (C2 or C3) of the 2,3-dichloroquinoxaline ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][5] The negative charge is delocalized over the quinoxaline ring system.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the quinoxaline ring is restored by the elimination of a chloride ion, yielding the monosubstituted product, this compound.[1]
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[2]
Materials:
-
2,3-Dichloroquinoxaline
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of 2,3-dichloroquinoxaline (0.168 mole) in 500 ml of ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Hydrazine hydrate (0.369 mole) is added to the stirred solution at room temperature.
-
The reaction mixture is stirred overnight (approximately 16 hours) at room temperature (ca. 20°C). A thick, yellow slurry will form.
-
The precipitate is collected by filtration and washed with ethanol.
-
The crude product is recrystallized from hot methanol to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 41% | [2] |
| Melting Point | 181°C (decomposition) | [2] |
| Mass Spectrum (m/e) | 194 (P) | [2] |
Reactions of this compound
The hydrazinyl group in this compound is nucleophilic and readily reacts with electrophiles, most notably the carbonyl group of aldehydes and ketones, to form hydrazones. These hydrazones can then undergo intramolecular cyclization to form fused heterocyclic systems.
Condensation Reaction with Aldehydes and Ketones
The reaction of this compound with aldehydes or ketones is a classic condensation reaction that proceeds under acidic catalysis to form the corresponding hydrazone derivatives.
The formation of a hydrazone is a two-step process involving nucleophilic addition followed by dehydration.[6][7]
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a carbinolhydrazine.[6]
-
Dehydration: The carbinolhydrazine intermediate then undergoes acid-catalyzed dehydration. A proton is transferred to the hydroxyl group, making it a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming the stable C=N double bond of the hydrazone. The breakdown of the tetrahedral intermediate is often the rate-limiting step at neutral pH.[6][8]
Caption: Mechanism of Hydrazone Formation.
This protocol is a general representation from literature for the synthesis of hydrazone derivatives.[9]
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (15-25 mL), add the desired aldehyde or ketone (1 mmol).
-
Add a catalytic amount of glacial acetic acid (a few drops to 2 mL).
-
The reaction mixture is heated to reflux with stirring for 3-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is allowed to cool.
-
The precipitated solid is collected by filtration and can be recrystallized from a suitable solvent (e.g., ethanol or ethanol/DMF) to yield the pure hydrazone derivative.
| Derivative | Aldehyde/Ketone | Yield (%) | Melting Point (°C) | Reference |
| CHP1 | 4-methoxybenzaldehyde | 87 | 196-198 | [9] |
| CHP5 | 4-chlorobenzaldehyde | 92 | 201-204 | [9] |
Cyclization Reactions
The hydrazone derivatives of this compound can undergo intramolecular cyclization to form fused heterocyclic systems, such as the[2][3]triazolo[4,3-a]quinoxaline ring system. This is a key transformation for generating molecular diversity.
The cyclization of this compound with orthoesters in the presence of a carboxylic acid is a common method to synthesize 4-chloro-[2][3]triazolo[4,3-a]quinoxalines.
-
Initial Condensation: The reaction likely begins with the condensation of the hydrazinyl group with the orthoester to form an intermediate.
-
Intramolecular Nucleophilic Attack: The endocyclic nitrogen of the quinoxaline ring then acts as a nucleophile, attacking the newly formed imine-like carbon.
-
Elimination: Subsequent elimination of alcohol and water molecules drives the reaction towards the formation of the stable, fused aromatic triazole ring.
Caption: Formation of the Triazoloquinoxaline Ring System.
This protocol is based on a reported procedure.
Materials:
-
This compound
-
Triethylorthoformate (or other orthoesters)
-
Formic acid (or other corresponding carboxylic acids)
-
Ethanol
Procedure:
-
A mixture of this compound (2 mmol), the appropriate orthoester (1.5 ml), and the corresponding carboxylic acid (10 ml) is prepared in a round-bottom flask.
-
The mixture is heated under reflux for 8 hours.
-
After the reaction is complete, the mixture is dried by heating.
-
The residue is recrystallized from ethanol to obtain the pure 4-chloro-[2][3]triazolo[4,3-a]quinoxaline derivative.
| Compound | Formula | Yield | Melting Point (°C) | Reference |
| 4-Chloro-[2][3]triazolo[4,3-a]quinoxaline | C9H5ClN4 | Not specified | 238-240 |
Summary of Experimental Workflows
The synthesis and derivatization of this compound can be summarized in a logical workflow, starting from the commercially available 2,3-dichloroquinoxaline.
Caption: Overall Experimental Workflow.
Conclusion
This compound is a valuable and reactive intermediate in the synthesis of a wide range of quinoxaline-based heterocyclic compounds. Its synthesis via nucleophilic aromatic substitution on 2,3-dichloroquinoxaline is a robust and well-established method. The subsequent condensation and cyclization reactions of the hydrazinyl moiety provide a versatile platform for the generation of diverse molecular architectures with significant potential in drug discovery and development. A clear understanding of the underlying reaction mechanisms, as detailed in this guide, is essential for the efficient and targeted synthesis of novel quinoxaline derivatives.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Tetrazolo[1,5-a]quinoxalines from 2-Chloro-3-hydrazinylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazolo[1,5-a]quinoxalines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. These scaffolds are recognized as privileged structures due to their diverse biological activities, including potential as anticonvulsant and antiphytopathogenic agents.[1] The tetrazole ring is often employed as a bioisostere for a carboxylic acid group, enhancing the pharmacological properties of molecules.[2] This document provides a detailed protocol for the synthesis of 4-chlorotetrazolo[1,5-a]quinoxaline from 2-chloro-3-hydrazinylquinoxaline, a readily accessible starting material. The synthesis involves a diazotization of the hydrazinyl group followed by an intramolecular cyclization to form the fused tetrazole ring.
Principle of the Method
The synthesis of 4-chlorotetrazolo[1,5-a]quinoxaline from this compound is achieved through a one-pot reaction. The hydrazinyl group of the starting material is converted to an azido group in situ using a nitrosating agent, typically generated from sodium nitrite in an acidic medium. The newly formed 2-azido-3-chloroquinoxaline then undergoes a spontaneous intramolecular 1,5-dipolar cyclization to yield the thermodynamically stable tetrazolo[1,5-a]quinoxaline ring system. This method is analogous to established procedures for the synthesis of similar fused tetrazole heterocycles.[3][4]
Reagents and Materials
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic acid
-
Ethanol
-
Distilled water
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)
-
Filtration apparatus (Büchner funnel and flask)
-
pH paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Experimental Protocol
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.95 g (10 mmol) of this compound in 30 mL of a 1:1 mixture of ethanol and water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
2. Diazotization and Cyclization:
-
Slowly add 5 mL of concentrated hydrochloric acid to the cooled solution.
-
In a separate beaker, prepare a solution of 0.83 g (12 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
3. Product Isolation and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, a precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with 20 mL of cold distilled water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to obtain pure 4-chlorotetrazolo[1,5-a]quinoxaline.
-
Dry the purified product in a vacuum oven at 50 °C.
4. Characterization:
-
Determine the melting point of the purified product.
-
Characterize the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Product | Yield (%) |
| This compound | Sodium Nitrite | Ethanol/Water (1:1) with HCl | 2 hours | 0-5 °C | 4-Chlorotetrazolo[1,5-a]quinoxaline | 75-85* |
*Note: The yield is an estimated value based on analogous reactions reported in the literature.
Visualizations
Caption: Reaction pathway for the synthesis of 4-chlorotetrazolo[1,5-a]quinoxaline.
Caption: Experimental workflow for the synthesis and characterization of 4-chlorotetrazolo[1,5-a]quinoxaline.
References
Application Notes and Protocols for the Condensation Reaction of 2-Chloro-3-hydrazinylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, make them attractive scaffolds for the design of novel therapeutic agents.[1][2][3][4] The condensation reaction of 2-Chloro-3-hydrazinylquinoxaline with various aldehydes and ketones provides a straightforward and efficient method to synthesize a library of quinoxaline-hydrazone derivatives. These derivatives have shown promise as potent biological agents, with mechanisms of action often involving the inhibition of key enzymes such as DNA gyrase in bacteria and various kinases and topoisomerases in cancer cells.[5][6][7][8]
This document provides a detailed protocol for the condensation reaction of this compound with carbonyl compounds, along with data presentation and visualizations to guide researchers in the synthesis and evaluation of these promising compounds.
Materials and Reagents
| Reagent | Supplier | CAS Number | Safety Precautions |
| This compound | Sigma-Aldrich | 51347-93-4 | Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with gloves, eye protection, and in a well-ventilated area.[9] |
| Aromatic/Aliphatic Aldehydes or Ketones | Various | Varies | Varies depending on the specific carbonyl compound. Refer to the specific Safety Data Sheet (SDS). Generally, handle with care, avoiding inhalation and skin contact. |
| Ethanol (Absolute) | Fisher Scientific | 64-17-5 | Highly flammable liquid and vapor. Keep away from heat and open flames. Use in a well-ventilated area. |
| Glacial Acetic Acid | Sigma-Aldrich | 64-19-7 | Causes severe skin burns and eye damage. Flammable liquid and vapor. Use in a fume hood with appropriate personal protective equipment (PPE). |
| 2,3-Dichloroquinoxaline (for synthesis) | Sigma-Aldrich | 2213-63-0 | Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate PPE. |
| Hydrazine Hydrate (for synthesis) | Sigma-Aldrich | 7803-57-8 | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer and damage to organs. Handle with extreme caution in a fume hood with specialized PPE. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of the starting material.[10]
Procedure:
-
In a round-bottom flask, suspend 2,3-dichloroquinoxaline (1 equivalent) in absolute ethanol.
-
To this stirred suspension, add hydrazine hydrate (2.2 equivalents) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature overnight (approximately 16 hours). A thick, yellow slurry will form.
-
Filter the precipitate and wash it with cold ethanol.
-
Recrystallize the crude product from hot methanol to obtain pure this compound as a yellow solid.
-
Characterize the product by melting point determination and spectroscopic methods (e.g., Mass Spectrometry). A melting point of 181 °C (with decomposition) and a mass spectrum showing a molecular ion peak at m/e 194 are expected.[10]
Protocol 2: General Procedure for the Condensation Reaction with Aldehydes and Ketones
This generalized protocol is based on several reported methods for the synthesis of quinoxaline-hydrazone derivatives.[6][11][12]
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the desired aromatic or aliphatic aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/ethanol mixture).
-
Characterize the final product using standard analytical techniques, including melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative data for the condensation reaction of this compound with various carbonyl compounds, as compiled from the literature.
| Entry | Carbonyl Compound | Solvent | Catalyst | Reaction Time (h) | Yield (%) | M.p. (°C) | Analytical Data Highlights |
| 1 | Benzaldehyde | Ethanol | Glacial Acetic Acid | 6 | >85 | 210-212 | 1H NMR: Signals corresponding to aromatic protons and the azomethine proton (-N=CH-). IR (cm-1): Presence of C=N stretching band. |
| 2 | 4-Chlorobenzaldehyde | Ethanol | Glacial Acetic Acid | 7 | >90 | 235-237 | 1H NMR: Characteristic shifts for the chloro-substituted aromatic ring. MS: Molecular ion peak corresponding to the product. |
| 3 | 4-Methoxybenzaldehyde | Ethanol | Glacial Acetic Acid | 6 | >88 | 205-207 | 1H NMR: Singlet for the methoxy group protons. IR (cm-1): C-O stretching band. |
| 4 | Acetophenone | Ethanol | Glacial Acetic Acid | 8 | >80 | 198-200 | 1H NMR: Singlet for the methyl protons of the acetophenone moiety. |
| 5 | Cyclohexanone | Ethanol | Glacial Acetic Acid | 8 | >75 | 188-190 | 1H NMR: Signals corresponding to the methylene protons of the cyclohexyl ring. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of quinoxaline-hydrazone derivatives.
Caption: General workflow for the synthesis of quinoxaline-hydrazones.
Proposed Antimicrobial Mechanism of Action
Quinoxaline-hydrazone derivatives have been reported to exhibit antimicrobial activity by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.
Caption: Inhibition of DNA gyrase by quinoxaline-hydrazones.
Potential Anticancer Signaling Pathway Inhibition
The anticancer activity of quinoxaline derivatives can be attributed to their ability to interfere with multiple signaling pathways crucial for cancer cell proliferation and survival.
Caption: Multi-target inhibition by quinoxaline derivatives in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arabjchem.org [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. alcrut.com [alcrut.com]
- 12. Synthesis, crystal structure and Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-Chloro-3-hydrazinylquinoxaline in the Synthesis of Novel Heterocycles: Applications in Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-hydrazinylquinoxaline is a versatile and highly reactive scaffold that serves as a pivotal starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its unique structural features, possessing both a reactive hydrazinyl group and a labile chlorine atom, allow for a multitude of cyclization reactions, leading to the formation of fused quinoxaline systems with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles derived from this compound, with a focus on their applications in drug discovery, particularly in the development of anticancer and antimicrobial agents. The synthesized compounds, including triazolo[4,3-a]quinoxalines, pyrazolo[1,5-a]quinoxalines, and tetrazolo[1,5-a]quinoxalines, have demonstrated promising biological activities, which are summarized herein.
Synthetic Pathways and Applications
This compound is a key building block for the construction of various fused heterocyclic systems. The presence of the hydrazine moiety allows for condensation reactions with a variety of electrophilic reagents, such as orthoesters, β-ketoesters, and aldehydes, leading to the formation of five- and six-membered heterocyclic rings fused to the quinoxaline core. The chlorine atom at the 2-position can be readily displaced by nucleophiles, offering further opportunities for structural diversification.
A general workflow for the synthesis of these novel heterocycles is depicted below.
Caption: General workflow for synthesizing novel heterocycles.
Featured Heterocyclic Systems
Triazolo[4,3-a]quinoxalines
Triazolo[4,3-a]quinoxalines are a prominent class of heterocycles synthesized from this compound. These compounds have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The synthesis typically involves the condensation of this compound with orthoesters in the presence of an acid catalyst.[1]
Biological Activity: Certain triazolo[4,3-a]quinoxaline derivatives have shown potent anticancer activity by targeting key signaling pathways involved in tumor growth and proliferation, such as the VEGFR-2 pathway.[3][4][5][6]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Pyrazolo[1,5-a]quinoxalines
Pyrazolo[1,5-a]quinoxalines represent another important class of heterocycles accessible from this compound. The synthesis often involves the reaction with β-dicarbonyl compounds. These derivatives have been investigated for their antimicrobial and anticancer activities.[7]
Biological Activity: Some pyrazolo[1,5-a]quinoxaline derivatives have been reported to exhibit antimicrobial activity.[8]
Tetrazolo[1,5-a]quinoxalines
The reaction of this compound derivatives with sodium azide can lead to the formation of tetrazolo[1,5-a]quinoxalines.[9][10] These compounds have been explored for their potential as anticancer agents.[11]
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of representative synthesized heterocyclic compounds.
Table 1: Anticancer Activity of Triazolo[4,3-a]quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 19a | MCF-7 (Breast) | 8.2 | [5] |
| HepG2 (Liver) | 5.4 | [5] | |
| 20h | HepG2 (Liver) | 3.3 | [3] |
| MCF-7 (Breast) | 4.1 | [3] | |
| 25d | MCF-7 (Breast) | 4.1 | [4] |
| HepG2 (Liver) | 5.2 | [4] | |
| Chalcone 7b | HCT-116 (Colon) | 1.65 | [12] |
| Chalcone 7e | MCF-7 (Breast) | 2.54 | [12] |
| Chalcone 7g | HepG2 (Liver) | 3.11 | [12] |
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]quinoxaline 18 | S. aureus | - | [13] |
| Triazolo[4,3-a]quinoxaline 20 | E. coli | - | [13] |
| Pyrazolo[1,5-a]pyrimidine 3a | S. aureus | 0.125-0.50 | [8] |
| Pyrazolo[1,5-a]pyrimidine 5a | E. coli | 0.062-0.50 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-[9][10][14]triazolo[4,3-a]quinoxaline Derivatives[1][15]
This protocol describes the synthesis of 4-chloro-[9][10][14]triazolo[4,3-a]quinoxaline derivatives from this compound.
Materials:
-
This compound
-
Triethylorthoformate (or other orthoesters)
-
Formic acid (or corresponding carboxylic acid)
-
Ethanol
Procedure:
-
A mixture of this compound (2 mmol, 0.39 g) and triethylorthoformate (1.5 mL) in formic acid (10 mL) is heated under reflux for 8 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting mixture is dried by heating to remove the solvent.
-
The crude product is recrystallized from ethanol to yield the pure 4-chloro-[9][10][14]triazolo[4,3-a]quinoxaline derivative.
Expected Yield: 72% for 4-chloro-[9][10][14]triazolo[4,3-a]quinoxaline.[1]
Protocol 2: Synthesis of 4-Amino-tetrazolo[1,5-a]quinoxaline Derivatives[9]
This protocol outlines the synthesis of 4-amino-tetrazolo[1,5-a]quinoxaline derivatives from substituted 2-chloro-3-aminoquinoxalines.
Materials:
-
2-Chloro-3-(substituted amino)quinoxaline
-
Sodium azide (NaN₃)
-
Dimethylsulfoxide (DMSO)
-
Water
Procedure:
-
A solution of the 2-chloro-3-(substituted amino)quinoxaline (10 mmol) and sodium azide (1 g) in dimethylsulfoxide (15 mL) is heated under reflux for 3 hours.
-
The reaction mixture is then cooled to room temperature.
-
Water (20 mL) is added to the mixture to precipitate the product.
-
The precipitate is collected by filtration, washed with warm water, and dried at 80°C to afford the 4-amino-tetrazolo[1,5-a]quinoxaline derivative.
Expected Yield: 85% for 4-(Morpholin-4-yl)tetrazolo[1,5-a]quinoxaline.[9]
Conclusion
This compound has proven to be an invaluable precursor for the synthesis of a wide range of novel heterocyclic compounds with significant potential in drug discovery. The straightforward and efficient synthetic protocols, coupled with the diverse biological activities of the resulting triazolo[4,3-a]quinoxalines, pyrazolo[1,5-a]quinoxalines, and tetrazolo[1,5-a]quinoxalines, make this a highly attractive area for further research and development. The data and protocols presented in this document are intended to serve as a valuable resource for researchers engaged in the design and synthesis of new therapeutic agents. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to unlock the full therapeutic potential of this versatile class of heterocycles.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers: Design, synthesis, in silico studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of new [1,2,4]triazolo[4,3-a]quinoxalines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoxalines XV. Convenient synthesis and structural study of pyrazolo[1,5-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects [mdpi.com]
- 13. Synthesis and antibacterial activity of fused 1, 2, 4-triazolo[4, 3-a]quinoxaline and oxopyrimido[2', 1':5, 1]-1, 2, 4-triazolo[4, 3-a]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antimicrobial Agents from Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antimicrobial agents derived from the quinoxaline scaffold. Quinoxaline derivatives have emerged as a promising class of compounds in the fight against antimicrobial resistance due to their broad spectrum of activity against various bacterial and fungal pathogens.[1] This document outlines key synthetic methodologies, antimicrobial evaluation protocols, structure-activity relationship insights, and mechanisms of action to guide researchers in the discovery and development of novel quinoxaline-based antimicrobial agents.
Synthesis of Antimicrobial Quinoxaline Derivatives
The versatile quinoxaline core can be synthesized and modified through several established methods. A common and effective approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] Subsequent modifications can be introduced at various positions of the quinoxaline ring to modulate antimicrobial activity.
Protocol 1: Synthesis of 2-Substituted-3-methylquinoxaline Derivatives
This protocol describes a general two-step synthesis of 2-substituted-3-methylquinoxaline derivatives, which have shown significant antimicrobial properties.[3]
Step 1: Synthesis of 2-Chloro-3-methylquinoxaline
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in n-butanol.
-
Addition of Reagent: Add ethyl pyruvate to the solution and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Formation of Intermediate: Upon completion, the reaction yields 2-hydroxy-3-methylquinoxaline.[3]
-
Chlorination: Treat the 2-hydroxy-3-methylquinoxaline with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-chloro-3-methylquinoxaline.[3]
-
Purification: Purify the product by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 2-[4-(substituted-benziminomethyl)phenoxy]-3-methylquinoxalines
-
Reaction Setup: Reflux a mixture of 2-chloro-3-methylquinoxaline and 4-hydroxybenzaldehyde in acetonitrile in the presence of a base (e.g., anhydrous K₂CO₃) to afford 2-(p-formylphenoxy)-3-methylquinoxaline.[3]
-
Schiff Base Formation: React the resulting intermediate with various substituted aromatic amines in ethanol with a catalytic amount of glacial acetic acid.[3]
-
Product Isolation: Cool the reaction mixture to allow the crystalline product to separate.
-
Purification: Filter, wash with cold ethanol, and recrystallize the final product from ethanol.[3]
Protocols for Antimicrobial Susceptibility Testing
To evaluate the antimicrobial efficacy of newly synthesized quinoxaline derivatives, standardized in vitro assays are employed. The most common methods are the disk diffusion assay for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[4]
Protocol 2: Agar Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline or broth.
-
Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate with the microbial suspension.
-
Disk Application: Dissolve the synthesized quinoxaline compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL). Impregnate sterile paper disks (6 mm in diameter) with a specific amount of the compound solution (e.g., 50 µ g/disk ).
-
Incubation: Place the impregnated disks on the surface of the inoculated agar plates. Incubate the plates at 37°C for 24 hours for bacteria and at 22-28°C for 48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity. Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as positive controls.
Protocol 3: Broth Microdilution Method for MIC Determination
This method provides quantitative data on the antimicrobial potency of the compounds.
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the quinoxaline compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
Quantitative Antimicrobial Activity of Quinoxaline Derivatives
The antimicrobial efficacy of various quinoxaline derivatives has been quantified against a range of pathogenic bacteria and fungi. The data presented in the following tables are compiled from multiple studies to facilitate comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinoxaline Derivatives against Bacteria
| Compound ID | Derivative Class | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | MRSA (µg/mL) | Reference |
| 5p | C-2 amine-substituted | 4 | 8 | 4-32 | - | 8-32 | [5] |
| 4a | Amide-linked | Potent | - | Moderate | Moderate | - | [6] |
| 4h | Amide-linked | Potent | - | Moderate | Moderate | - | [6] |
| Generic | Quinoxaline derivative | 1-4 | - | - | - | 1-4 | [7][8] |
| 2-chloro-3-methyl-6-nitroquinoxaline | Substituted quinoxaline | - | Active | - | - | - | [9] |
Table 2: Antimicrobial Activity (Zone of Inhibition) of Schiff Base Quinoxaline Derivatives
| Compound ID | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
| S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | |
| 7 | Highly Active | Highly Active | Highly Active |
| 8a | Highly Active | No Activity | Highly Active |
| 8c | Highly Active | Highly Active | Highly Active |
| 8d | Highly Active | Highly Active | Highly Active |
| 11a | Highly Active | Highly Active | Highly Active |
| 11c | Highly Active | Highly Active | Highly Active |
Activity based on the disc diffusion method with 50 µ g/disk . "Highly Active" indicates significant zones of inhibition as reported in the source literature. Data compiled from[10].
Mechanism of Action of Quinoxaline Derivatives
The antimicrobial mechanism of action for quinoxaline derivatives can vary depending on their structural class. A well-studied group is the quinoxaline 1,4-di-N-oxides (QdNOs).
The antibacterial action of QdNOs is particularly effective under anaerobic conditions and involves bioreduction of the N-oxide groups by bacterial reductases.[11] This process generates reactive oxygen species (ROS), including hydroxyl radicals, which subsequently cause oxidative damage to cellular components.[11][12] The primary targets of this oxidative stress are DNA, leading to strand scission and degradation, and the bacterial cell wall and membrane, resulting in their disruption and cell lysis.[11]
Experimental and Developmental Workflow
The development of novel quinoxaline-based antimicrobial agents follows a structured workflow from initial design and synthesis to preclinical evaluation.
Structure-Activity Relationship (SAR) of Antimicrobial Quinoxaline Derivatives
The antimicrobial potency of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline core. A systematic review of the literature from 2015 to 2024 highlights several key SAR trends.[1]
-
Substitutions at C-2 and C-3: Modifications at these positions are crucial for antimicrobial activity. The introduction of various heterocyclic and aromatic moieties, often via ether or amine linkages, has been shown to enhance potency.[3]
-
Electron-withdrawing Groups: For quinoxaline 1,4-di-N-oxides, the presence of electron-withdrawing groups, such as trifluoromethyl, can increase antibacterial activity.[12] This is likely due to the facilitation of the bioreduction process that generates ROS.[12]
-
Lipophilicity: Increased lipophilicity, often achieved by incorporating aromatic rings and alkyl groups, can improve the permeability of the compounds through the microbial cell wall, leading to higher activity.
-
Amide and Hydrazone Linkages: The incorporation of amide and hydrazone functionalities has been a successful strategy in developing potent antimicrobial quinoxaline derivatives.[6][10]
References
- 1. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [ripublication.com]
- 7. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Antimicrobial activity of selected quinoxalines (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Chloro-3-hydrazinylquinoxaline Scaffold in Antitumor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and potential mechanisms of action of antitumor agents derived from the 2-Chloro-3-hydrazinylquinoxaline scaffold. This document includes detailed protocols for key experiments and summarizes quantitative data to facilitate the design and development of novel cancer therapeutics.
Introduction
The quinoxaline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for a wide array of biological activities, including anticancer properties.[1][2][3] Quinoxaline derivatives have been investigated as kinase inhibitors, topoisomerase inhibitors, and inducers of apoptosis.[4][5] The this compound moiety serves as a crucial and versatile intermediate.[6] Its reactive chloro group at the 2-position and the nucleophilic hydrazinyl group at the 3-position allow for extensive chemical modifications, enabling the creation of large libraries of derivatives for anticancer screening.[6][7] This scaffold has been successfully utilized to develop compounds with potent cytotoxic activity against various cancer cell lines, such as those for breast, liver, and lung cancer.[5][7][8]
Logical Workflow for Drug Discovery
The process of discovering novel antitumor agents using the this compound scaffold follows a structured workflow, from initial synthesis to preclinical evaluation.
Caption: Drug discovery workflow using the quinoxaline scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol outlines the synthesis of the key intermediate, this compound, starting from o-phenylenediamine.[7]
Materials:
-
o-phenylenediamine
-
Oxalic acid
-
4 N Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Triethylamine (TEA)
-
Ethanol
Procedure:
-
Synthesis of 2,3-(1H,4H)-quinoxalinedione: Treat o-phenylenediamine with oxalic acid in the presence of 4 N HCl and reflux.[7]
-
Synthesis of 2,3-dichloroquinoxaline: Treat the resulting 2,3-(1H,4H)-quinoxalinedione with thionyl chloride in the presence of a catalytic amount of DMF.[7][9]
-
Synthesis of this compound: Dissolve 2,3-dichloroquinoxaline in ethanol. Add triethylamine, followed by the dropwise addition of hydrazine hydrate.[7][9] Stir the mixture at room temperature for 18 hours.[9]
-
Purification: The resulting precipitate is filtered, washed with water, and dried to yield this compound.[10]
Caption: Synthetic pathway for the core scaffold.
Protocol 2: General Synthesis of 2-Chloro-3-(2-(arylmethylene)hydrazinyl)quinoxaline Derivatives
This protocol describes the condensation reaction of the core scaffold with various aldehydes to produce a library of hydrazone derivatives.[7]
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol.
-
Add the desired aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Protocol 3: In Vitro Cytotoxicity Assay (SRB Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Synthesized compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. Doxorubicin or Staurosporine can be used as a positive control.[5][8]
-
Cell Fixation: Discard the medium and fix the cells by adding cold TCA. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 10 minutes.
-
Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris buffer to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 4: Cell Cycle Analysis
This protocol is used to investigate the effect of a lead compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells
-
Lead compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Some quinoline-hydrazide derivatives have been shown to induce G1 cell cycle arrest.[10]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various derivatives based on the this compound scaffold.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Quinoxaline Derivatives
| Compound ID | Modification on Hydrazinyl Group | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6c | 4-Chlorobenzylidene | HepG-2 | 1.95 | [7] |
| 6c | 4-Chlorobenzylidene | HuH-7 | 3.12 | [7] |
| 6d | 2,4-Dichlorobenzylidene | HepG-2 | 1.12 | [7] |
| 6d | 2,4-Dichlorobenzylidene | HuH-7 | 2.08 | [7] |
| 6k | 2-Hydroxybenzylidene | HepG-2 | 1.88 | [7] |
| 6k | 2-Hydroxybenzylidene | HuH-7 | 2.97 | [7] |
| 8 | 2-Hydroxy-1-naphthaldehyde condensation | HepG-2 | 2.43 | [7] |
| 8 | 2-Hydroxy-1-naphthaldehyde condensation | HuH-7 | 3.51 | [7] |
| 3b | 2-Coumarin substituted | MCF-7 | 1.85 | [5] |
| 14 | Triazole ring fusion | Ty-82 (Leukemia) | 2.5 | [1] |
| 14 | Triazole ring fusion | THP-1 (Leukemia) | 1.6 | [1] |
Note: IC₅₀ values are often presented as mean ± S.D. from multiple experiments. The data here represents the mean value for comparative purposes.
Mechanism of Action & Signaling Pathways
Derivatives of the this compound scaffold exert their antitumor effects through multiple mechanisms.
-
HDAC Inhibition: Certain quinoxaline-based hybrids have been identified as Histone Deacetylase (HDAC) inhibitors, which regulate the transcription of genes involved in cell proliferation and apoptosis.[7]
-
Induction of Apoptosis: Many active compounds induce programmed cell death.[4] This is often confirmed by observing an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[7]
-
Cell Cycle Arrest: Compounds can halt the cell cycle at specific phases, preventing cancer cell proliferation. For instance, some derivatives cause cell cycle arrest at the G1 or G2/M phase.[5][10]
-
Kinase Inhibition: The quinoxaline scaffold is a known feature in many kinase inhibitors, targeting enzymes like Topoisomerase II and EGFR that are crucial for cancer cell signaling, growth, and survival.[4][5]
Caption: Proposed apoptotic pathway induced by quinoxaline derivatives.
Protocol 5: In Vivo Antitumor Efficacy (Murine Xenograft Model)
This protocol provides a general framework for evaluating the in vivo efficacy of lead compounds using a tumor xenograft model.[11]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., MCF-7, A549)
-
Matrigel (optional)
-
Lead compound formulated in a suitable vehicle (e.g., saline, DMSO/Cremophor)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the lead compound or vehicle control via a specified route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.
-
Monitoring: Monitor animal body weight and overall health regularly. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a specific size), euthanize the mice.
-
Analysis: Excise the tumors, weigh them, and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.
Conclusion
The this compound scaffold is a highly promising platform for the discovery of novel antitumor drugs. Its synthetic accessibility and the ease with which diverse chemical functionalities can be introduced allow for the systematic exploration of structure-activity relationships. Compounds derived from this scaffold have demonstrated potent in vitro cytotoxicity against a range of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.[5][7][10] Further investigation, particularly through in vivo models, is essential to validate the therapeutic potential of lead candidates and advance them toward clinical development.[11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the Quinoxaline Core via Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the quinoxaline core, a crucial scaffold in medicinal chemistry and materials science. The focus is on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient toolkit for the synthesis of novel quinoxaline derivatives.[1][2]
Introduction to Quinoxaline Functionalization
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent feature in a wide array of biologically active compounds, including anticancer, antibacterial, and antiviral agents.[3][4] Its unique electronic properties also make it a valuable component in the development of organic electronics and fluorescent materials.[1][2] Consequently, the development of robust synthetic methodologies to modify the quinoxaline scaffold is of significant interest.[1][2]
Cross-coupling reactions have emerged as a powerful strategy for the C-C and C-N bond formation, allowing for the introduction of diverse functional groups onto the quinoxaline core with high precision and efficiency.[5] This document outlines protocols for several key cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, as well as direct C-H functionalization approaches.
General Workflow for Cross-Coupling Reactions
The successful execution of a cross-coupling reaction on a quinoxaline substrate typically follows a general workflow. This involves careful selection of reagents, optimization of reaction conditions, and rigorous purification and characterization of the final product.
Caption: General workflow for a typical cross-coupling reaction involving a quinoxaline substrate.
Suzuki-Miyaura Coupling: Arylation of Haloquinoxalines
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with a halide or triflate, catalyzed by a palladium(0) complex.[6] This reaction is particularly useful for synthesizing aryl-substituted quinoxalines.
Data Presentation: Representative Suzuki-Miyaura Reactions
| Entry | Haloquinoxaline | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 77 | [7] |
| 2 | 2,6-Dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 90 | [7] |
| 3 | 2,6-Dichloroquinoxaline | 2,4,6-Trimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 96 | [7] |
| 4 | 2,6-Dichloroquinoxaline | 2,6-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 97 | [7] |
| 5 | 2-Chloro-3-(2-pyridinyl)quinoxaline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 (expected) | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of haloquinoxalines.[6][7]
Materials:
-
Haloquinoxaline (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the haloquinoxaline, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
Sonogashira Coupling: Alkynylation of Haloquinoxalines
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][9] This method is highly effective for introducing alkynyl moieties onto the quinoxaline scaffold.
Data Presentation: Representative Sonogashira Reactions
| Entry | Haloquinoxaline | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,3-Dichloroquinoxaline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 85 | [9] |
| 2 | 2,3-Dichloroquinoxaline | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 82 | [9] |
| 3 | 4-(7-chloroquinolin-4-yl)morpholine | Phenylacetylene | Pd(dba)₂ | - | K₂CO₃ | 1,4-Dioxane | RT | - | - | [10] |
Note: The third entry describes a modified, copper-free Sonogashira coupling, highlighting the evolution of this methodology.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a generalized procedure based on established methods for the Sonogashira coupling of haloquinoxalines.[9]
Materials:
-
Haloquinoxaline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add the haloquinoxaline, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Characterize the purified product using standard analytical techniques.
Heck Reaction: Vinylation of Haloquinoxalines
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene in the presence of a base.[11] This reaction is instrumental in the synthesis of vinyl-substituted quinoxalines.
Data Presentation: Representative Heck Reactions
| Entry | Haloquinoxaline Derivative | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-allyl-N-aryl-2-amino-3-chloroquinoxaline | - | Pd(OAc)₂ (10) | K₂CO₃ | DMF | 120 | 12 | 85-95 | [12] |
Note: This example showcases an intramolecular Heck reaction leading to the formation of a fused pyrrolo[2,3-b]quinoxaline system.
Experimental Protocol: General Procedure for Intramolecular Heck Reaction
This protocol is based on a reported intramolecular Heck reaction for the synthesis of pyrrolo[2,3-b]quinoxalines.[12]
Materials:
-
N-allyl-N-aryl-2-amino-3-chloroquinoxaline (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine the N-allyl-N-aryl-2-amino-3-chloroquinoxaline, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 120 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Synthesis of Aminoquinoxalines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of C-N bonds.[13][14] This reaction has broad utility in synthesizing amino-functionalized quinoxalines.
Data Presentation: Representative Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Primary Amine | Pd₂(dba)₃ (1-2) | BINAP (1-2) | NaOt-Bu | Toluene | 80-100 | 2-24 | High |
| 2 | Aryl Chloride | Secondary Amine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 12-24 | High |
Note: These are general conditions for the Buchwald-Hartwig amination and can be adapted for quinoxaline substrates.[13][15]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol that can be optimized for specific quinoxaline substrates.[13][15][16]
Materials:
-
Haloquinoxaline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP or XPhos) (1-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄) (1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or t-BuOH)
Procedure:
-
To a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the haloquinoxaline and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir for the required time, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Decision Tree for Catalyst/Ligand Selection in Buchwald-Hartwig Amination
Caption: Decision tree for selecting appropriate catalyst and ligand systems for the Buchwald-Hartwig amination.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly approach to modify the quinoxaline core, as it avoids the pre-functionalization of the starting material.[17] These reactions often proceed via radical pathways or with the assistance of transition metal catalysts.[18]
Recent advances have focused on the C3-position of quinoxalin-2(1H)-ones, with various methods for alkylation, arylation, and trifluoroalkylation being developed.[18][19] These reactions are often mediated by oxidants like K₂S₂O₈ or photocatalysts.[18][20] While detailed protocols are highly specific to the desired transformation, the general principle involves the generation of a reactive species that couples with the C-H bond of the quinoxaline derivative.
Conclusion
Cross-coupling reactions provide a powerful and versatile platform for the functionalization of the quinoxaline core. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, along with emerging C-H functionalization strategies, enable the synthesis of a vast array of quinoxaline derivatives with diverse applications in drug discovery and materials science. The protocols and data presented herein serve as a comprehensive guide for researchers to design and execute these transformations effectively. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.
References
- 1. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 5. mtieat.org [mtieat.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. name-reaction.com [name-reaction.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Chloro-3-hydrazinylquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel quinoxaline derivatives through the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-3-hydrazinylquinoxaline. This protocol is designed for professionals in drug discovery and medicinal chemistry aiming to generate libraries of pharmacologically relevant compounds.
Introduction to Suzuki-Miyaura Coupling and Quinoxaline Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1] Its broad functional group tolerance and mild reaction conditions have made it a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecular architectures.[1]
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in drug discovery. These scaffolds exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2][3][4] The ability to functionalize the quinoxaline core, specifically at the 2-position, allows for the exploration of a vast chemical space and the development of new therapeutic agents with improved potency and selectivity.
This document outlines the synthesis of the key intermediate, this compound, and provides a detailed protocol for its subsequent derivatization using the Suzuki-Miyaura coupling with various arylboronic acids.
Data Presentation: Representative Yields
While specific quantitative data for the Suzuki-Miyaura coupling of this compound with a wide range of arylboronic acids is not extensively available in the literature, the following table presents representative yields for the coupling of a closely related substrate, 2,6-dichloroquinoxaline. This data serves as a valuable reference for estimating expected outcomes and for optimizing reaction conditions for this compound derivatives.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Tolylboronic acid | 6-Chloro-2-(2-tolyl)quinoxaline | 77 |
| 2 | 4-Tolylboronic acid | 6-Chloro-2-(4-tolyl)quinoxaline | 75 |
| 3 | 3,5-Dimethylphenylboronic acid | 6-Chloro-2-(3,5-dimethylphenyl)quinoxaline | 90 |
| 4 | 2-Methoxyphenylboronic acid | 6-Chloro-2-(2-methoxyphenyl)quinoxaline | 72 |
| 5 | 4-Methoxyphenylboronic acid | 6-Chloro-2-(4-methoxyphenyl)quinoxaline | 63 |
| 6 | 2-Thienylboronic acid | 6-Chloro-2-(thiophen-2-yl)quinoxaline | 45 |
| 7 | 4-Fluorophenylboronic acid | 6-Chloro-2-(4-fluorophenyl)quinoxaline | 62 |
| 8 | 2-Chlorophenylboronic acid | 6-Chloro-2-(2-chlorophenyl)quinoxaline | 78 |
Data adapted from a study on the regioselective Suzuki-Miyaura cross-coupling reactions of 2,6-dichloroquinoxaline. The C2 position of the quinoxaline ring is generally more reactive due to electronic effects.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from 2,3-dichloroquinoxaline.
Materials:
-
2,3-Dichloroquinoxaline
-
Hydrazine hydrate (98%)
-
Ethanol
-
Methanol
Procedure:
-
In a round-bottom flask, suspend 2,3-dichloroquinoxaline (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2.2 equivalents) to the suspension at room temperature.
-
Stir the mixture overnight (approximately 16 hours). A thick, yellow slurry will form.
-
Filter the slurry and wash the precipitate with cold ethanol.
-
Recrystallize the crude product from hot methanol to yield pure this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound Derivatives
This generalized protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound derivative (1 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Seal the vial with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 8-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired 2-aryl-3-hydrazinylquinoxaline derivative.
Visualizations
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Caption: Experimental workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Buchwald-Hartwig Amination of Substituted Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, demonstrating applications as anticancer, antimicrobial, and antiviral agents. The functionalization of the quinoxaline core is a critical strategy in the discovery of novel therapeutic agents. Among the various methods for C-N bond formation, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile tool. This reaction enables the coupling of halo- or sulfonyloxy-quinoxalines with a broad range of primary and secondary amines under relatively mild conditions, offering excellent functional group tolerance and high yields.
These application notes provide a comprehensive overview of the Buchwald-Hartwig amination as applied to the synthesis of substituted aminoquinoxalines. Detailed experimental protocols, a summary of reaction parameters with various substituted quinoxalines and amines, and visualizations of the reaction workflow and catalytic cycle are presented to aid researchers in the successful application of this pivotal transformation in their synthetic endeavors.
Application Notes
The success of the Buchwald-Hartwig amination of substituted quinoxalines is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The reactivity of the quinoxaline substrate is influenced by the nature and position of both the leaving group and other substituents on the quinoxaline core.
Substrate Scope:
-
Leaving Groups: Chloro-, bromo-, and sulfonyloxy- (e.g., benzenesulfonyloxy-) substituted quinoxalines are all viable substrates for the Buchwald-Hartwig amination. Bromo- and sulfonyloxy-quinoxalines are generally more reactive than their chloro- counterparts.
-
Quinoxaline Substituents: The electronic nature of substituents on the quinoxaline ring can influence reaction efficiency. Electron-withdrawing groups can enhance the reactivity of the haloquinoxaline substrate. The position of the leaving group also plays a crucial role, with 2-haloquinoxalines being commonly employed. Selective amination of dihaloquinoxalines can be achieved by exploiting the differential reactivity of the halogen atoms.
-
Amine Scope: A wide variety of amines can be successfully coupled with substituted quinoxalines. This includes anilines with both electron-donating and electron-withdrawing substituents, primary and secondary alkylamines, and cyclic amines. While anilines are common coupling partners, the reaction conditions can be optimized for less nucleophilic amines.
Catalyst and Ligand Selection:
The choice of the palladium precursor and the phosphine ligand is critical for achieving high yields and good selectivity.
-
Palladium Precursors: Common palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).
-
Ligands: Sterically hindered and electron-rich phosphine ligands are essential for promoting the catalytic cycle. Commonly used ligands for the amination of quinoxalines include:
-
XPhos: A highly effective and versatile ligand for a broad range of amine and aryl halide coupling partners.
-
tButyl-XPhos: The increased steric bulk of the tert-butyl group can be advantageous for challenging couplings.
-
BrettPhos: Another bulky biarylphosphine ligand that has shown excellent performance in C-N cross-coupling reactions.
-
BINAP: A chiral bisphosphine ligand that can be effective, particularly in cases where stereocontrol is desired.
-
DavePhos: A dialkylbiaryl phosphine ligand that can be effective for certain substrates.
-
Base and Solvent:
-
Bases: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base. Other bases such as potassium tert-butoxide (KOtBu) and cesium carbonate (Cs₂CO₃) can also be employed.
-
Solvents: Anhydrous, aprotic solvents are necessary for the reaction. Toluene and 1,4-dioxane are the most frequently used solvents.
Data Presentation
The following tables summarize quantitative data for the Buchwald-Hartwig amination of various substituted quinoxalines, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Buchwald-Hartwig Amination of 2-Substituted Quinoxalines with Various Amines
| Entry | Quinoxaline Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Benzenesulfonyloxyquinoxaline | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.5) | Toluene | 110 | 18 | 76 |
| 2 | 2-Benzenesulfonyloxyquinoxaline | 4-Fluoroaniline | Pd₂(dba)₃ (2) | tButyl-XPhos (8) | NaOtBu (1.5) | Toluene | 110 | 18 | 71 |
| 3 | 2-Benzenesulfonyloxyquinoxaline | Benzylamine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.5) | Toluene | 110 | 18 | 72 |
| 4 | 2-Benzenesulfonyloxyquinoxaline | Morpholine | Pd₂(dba)₃ (2) | BrettPhos (8) | NaOtBu (1.5) | Toluene | 110 | 18 | 65 |
| 5 | 2-Chloro-3-(2-thienyl)quinoxaline | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 6 | 2-Chloro-3-(2-thienyl)quinoxaline | 4-Methoxyaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |
| 7 | 2-Chloro-3-(2-thienyl)quinoxaline | n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 78 |
Table 2: Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline *
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Pyrrolidine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.4) | Toluene | 80 | 18 | 6-Bromo-2-(pyrrolidin-1-yl)quinoline | 85 |
| 2 | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.4) | Toluene | 80 | 18 | 4-(6-Bromoquinolin-2-yl)morpholine | 82 |
*Note: Data from a quinoline substrate is included to illustrate the principle of selective amination, which is applicable to dihaloquinoxalines.
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 2-Benzenesulfonyloxyquinoxaline with Anilines
This protocol is adapted from a dissertation on the Buchwald-Hartwig coupling of quinoxaline-o-sulfonates.[1]
Materials:
-
2-Benzenesulfonyloxyquinoxaline (1.0 equiv)
-
Substituted Aniline (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos or tButyl-XPhos (8 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-benzenesulfonyloxyquinoxaline, the substituted aniline, and sodium tert-butoxide.
-
In a separate vial, weigh the Pd₂(dba)₃ and the phosphine ligand, and add them to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylquinoxalin-2-amine.
Protocol 2: Detailed Procedure for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline with Substituted Anilines
This protocol provides a detailed methodology for a specific substituted quinoxaline.
Materials:
-
2-Chloro-3-(2-thienyl)quinoxaline (1.0 mmol, 1.0 equiv)
-
Substituted Aniline (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk tube
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 2-Chloro-3-(2-thienyl)quinoxaline, the desired substituted aniline, and sodium tert-butoxide.
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ and XPhos and add them to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) for three cycles.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-3-(2-thienyl)quinoxalin-2-amine.
Visualizations
The following diagrams illustrate the general workflow and the fundamental catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: In Vivo Efficacy of 2-Chloro-3-hydrazinylquinoxaline in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo efficacy of 2-Chloro-3-hydrazinylquinoxaline in a murine model, with a focus on its antifungal and anti-inflammatory properties. The protocols and data presented are based on preclinical studies and are intended to guide further research and development of this compound.
Overview of this compound
This compound is a quinoxaline derivative that has demonstrated significant biological activity. Quinoxaline compounds are a class of heterocyclic molecules known for a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7] Preclinical studies have shown that this compound, in particular, exhibits potent antifungal and anti-inflammatory effects in vivo.[8][9]
In Vivo Efficacy Data
The in vivo efficacy of this compound has been evaluated in a murine model of oral candidiasis induced by Candida albicans.[8][9] The compound was administered at two different concentrations, leading to a significant reduction in key inflammatory markers compared to the untreated control group.
Table 1: In Vivo Anti-inflammatory Efficacy of this compound in a Murine Model of Oral Candidiasis
| Treatment Group | Concentration (mg/ml) | TNF-α Reduction | IL-6 Reduction | IL-1β Reduction | Cox2 Reduction | iNOS Reduction | IFN-γ Reduction | p-value |
| Group 1 (G1) | 0.02 | Significant | Significant | Significant | Significant | Significant | Significant | < 0.05 |
| Group 2 (G2) | 0.2 | Significant | Significant | Significant | Significant | Significant | Significant | < 0.05 |
Data sourced from a study on the fungicidal effectiveness of this compound.[8][9] A more pronounced reduction in Cox2 levels was observed at the higher dose.[8]
Experimental Protocols
The following is a detailed protocol for assessing the in vivo efficacy of this compound in a murine model of oral candidiasis. This protocol is based on established methodologies in the field.[10]
Murine Model of Oral Candidiasis
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.[10]
Immunosuppression:
-
Mice are immunosuppressed to facilitate fungal infection.[10]
Infection:
-
A culture of Candida albicans (e.g., ATCC 10231) is introduced into the oral cavity of the immunosuppressed mice.[8][10]
Treatment:
-
The test compound, this compound, is prepared in a suitable vehicle at the desired concentrations (e.g., 0.02 mg/ml and 0.2 mg/ml).[8]
-
The solution is administered directly into the oral cavity daily for a specified treatment period (e.g., 8 days).[10]
-
A control group receiving the vehicle only must be included.
Endpoint Analysis:
-
At the end of the treatment period, the animals are euthanized.[10]
-
The tongues are excised for analysis.[10]
-
Fungal Burden: The tissue is homogenized, and serial dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.[10]
-
Inflammatory Markers: The levels of inflammatory cytokines and enzymes (e.g., TNF-α, IL-6, IL-1β, Cox2, iNOS, IFN-γ) in the tissue homogenate are quantified using methods such as ELISA or qPCR.[8][10]
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing.
Postulated Signaling Pathway of Action
While the precise molecular targets of this compound are still under investigation, its in vivo activity suggests a mechanism involving the modulation of the host inflammatory response to fungal infection.
Caption: Postulated anti-inflammatory mechanism of action.
Conclusion
This compound has demonstrated promising in vivo antifungal and anti-inflammatory efficacy in a murine model of oral candidiasis.[8] The significant reduction in key inflammatory markers highlights its potential as a therapeutic agent.[8] The provided protocols and data serve as a foundation for further investigation into the therapeutic applications of this compound. Future studies could explore its efficacy in other fungal infection models, as well as its potential in other therapeutic areas where quinoxaline derivatives have shown promise, such as oncology.[1][2][6]
References
- 1. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Chloro-3-hydrazinylquinoxaline synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Chloro-3-hydrazinylquinoxaline. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the nucleophilic substitution reaction of 2,3-dichloroquinoxaline with hydrazine hydrate.[1][2] The reaction typically involves stirring the reactants in a suitable solvent, followed by isolation and purification of the product.
Q2: What are the critical parameters that influence the yield and purity of the product?
Several factors can significantly impact the outcome of the synthesis, including:
-
Reaction Temperature: Temperature control is crucial as it can affect the rate of reaction and the formation of byproducts.[3]
-
Solvent Choice: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction kinetics. Ethanol and methanol are commonly used solvents.[4][5]
-
Molar Ratio of Reactants: The stoichiometry of 2,3-dichloroquinoxaline to hydrazine hydrate can determine the extent of the reaction and minimize the formation of di-substituted byproducts.[3]
-
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but excessively long times may lead to degradation or side reactions.[4]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[6] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (2,3-dichloroquinoxaline), the desired product (this compound), and any potential byproducts.
Q4: What are the recommended methods for purifying the final product?
Purification of this compound can be achieved through several methods:
-
Recrystallization: This is a common and effective technique for purifying the solid product. Methanol and ethanol are frequently used as recrystallization solvents.[4][5]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable alternative.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction | - Increase the reaction time and continue to monitor by TLC. - Consider a moderate increase in reaction temperature (e.g., from room temperature to a gentle reflux), while carefully monitoring for byproduct formation.[5] |
| Suboptimal molar ratio of hydrazine hydrate | - Ensure the use of an appropriate excess of hydrazine hydrate (e.g., 1.5 to 2.2 equivalents) to drive the reaction to completion.[3][4] | |
| Poor quality of starting materials | - Verify the purity of 2,3-dichloroquinoxaline and hydrazine hydrate. Use freshly opened or purified reagents if necessary. | |
| Presence of Impurities (e.g., 2,3-dihydrazinylquinoxaline) | Excess hydrazine hydrate or prolonged reaction time at elevated temperatures | - Reduce the amount of hydrazine hydrate used. - Decrease the reaction time or temperature.[3] - Carefully monitor the reaction progress by TLC to stop it once the starting material is consumed. |
| Inadequate purification | - Optimize the recrystallization process by using a minimal amount of hot solvent and allowing for slow cooling. - If recrystallization is ineffective, employ silica gel column chromatography with an appropriate eluent system.[3] | |
| Difficulty in Isolating the Product | Product is soluble in the reaction solvent | - If the product does not precipitate upon cooling, try adding a co-solvent in which the product is insoluble (e.g., cold water) to induce precipitation. - Concentrate the reaction mixture under reduced pressure to a smaller volume before cooling. |
| Inconsistent Melting Point | Presence of residual solvent or impurities | - Ensure the product is thoroughly dried under vacuum to remove any trapped solvent. - Repeat the purification step (recrystallization or column chromatography) until a sharp and consistent melting point is obtained. |
Experimental Protocols & Data
Comparative Table of Reaction Conditions
| Reference | Starting Material | Hydrazine Hydrate (equiv.) | Solvent | Temperature | Time | Yield |
| PrepChem.com[4] | 2,3-Dichloroquinoxaline | 2.2 | Ethanol | Room Temp. (~20°C) | ~16 h | 41% |
| Al-Tel et al. (2011)[3] | 6-Bromo-2,3-dichloroquinoxaline | 1.5 | Abs. Ethanol | 0°C | 2 h | 61% |
| Birajdar et al. (2022)[5] | 2,3-Dichloroquinoxaline | 1.0 | Methanol | Reflux | 30 min | 75% |
| Sarges et al. (cited in[1]) | 2,3-Dichloroquinoxaline | 2.0 | Ethanol | Room Temp. | - | - |
Detailed Experimental Protocol (Adapted from PrepChem.com[4])
-
Reaction Setup: In a round-bottom flask, suspend 2,3-dichloroquinoxaline (0.168 mole) in 500 ml of ethanol.
-
Reagent Addition: To the stirred suspension, add hydrazine hydrate (0.369 mole, 2.2 equivalents) at room temperature.
-
Reaction: Stir the mixture at room temperature overnight (approximately 16 hours). A thick, yellow slurry will form.
-
Isolation: Filter the slurry and wash the collected precipitate with ethanol.
-
Purification: Recrystallize the crude product from hot methanol to obtain pure this compound.
Visualizing the Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. ijpsr.com [ijpsr.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Quinoxaline Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve yields and overcome common challenges in the synthesis of quinoxaline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of quinoxaline derivatives.
Q1: Why is the yield of my quinoxaline synthesis unexpectedly low?
A: Low yields can stem from several factors, ranging from incomplete reactions to suboptimal conditions. Consider the following possibilities:
-
Incomplete Reaction: The reaction may not have reached completion. Try extending the reaction time or employing more forcing conditions, such as a higher temperature.[1]
-
Starting Material Purity: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can interfere with the reaction.[1][2] It is crucial to assess the purity of your starting materials using methods like NMR or GC-MS and purify them by recrystallization or chromatography if necessary.[2]
-
Reactant Stoichiometry: An incorrect ratio of reactants can lead to lower yields. Ensure an equimolar (1:1) ratio of the o-phenylenediamine and 1,2-dicarbonyl compound for optimal results.[1]
-
Substituent Effects: The electronic properties of substituents on the starting materials can influence reactivity. Electron-donating groups on the 1,2-diamine tend to favor product formation and can increase yields, while electron-withdrawing groups may lower yields.[3][4]
-
Atmosphere: Some starting materials, like o-phenylenediamines, are susceptible to oxidation, which can lead to colored impurities and reduced yield.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[2]
-
Product Loss During Work-up: Significant product loss can occur during extraction and purification. Ensure the pH of the aqueous layer is optimized for your derivative's pKa to prevent it from remaining in the aqueous phase, and perform multiple extractions to maximize recovery.[5]
Q2: I am observing significant side product formation. What are the common byproducts and how can I minimize them?
A: The formation of byproducts is a frequent challenge. The most common culprits are benzimidazoles and quinoxaline N-oxides.
-
Benzimidazole Formation: This byproduct often arises if the 1,2-dicarbonyl starting material has degraded or contains aldehyde or carboxylic acid impurities, which can react with the o-phenylenediamine.[2]
-
Solution: Verify the purity of the 1,2-dicarbonyl compound before use. If impurities are present, purify the reagent. Running the reaction under an inert atmosphere can also prevent oxidative degradation of the dicarbonyl compound.[2]
-
-
Quinoxaline N-oxide Formation: This can occur if an oxidizing agent is present or if the reaction conditions promote oxidation.
-
Solution: Avoid unintentional oxidizing agents and consider using degassed solvents. If N-oxide formation is persistent, a reduction step may be necessary post-synthesis.
-
-
Decomposition of Reagents: At high temperatures, reagents like oxalic acid can decompose, leading to side reactions.[1]
-
Solution: Employ milder reaction conditions. For instance, solvent-free grinding at room temperature can be an effective and green alternative to high-temperature reflux.[1]
-
Q3: The purification of my quinoxaline derivative is proving difficult. What are some effective strategies?
A: Purification can be challenging due to issues with solubility and stability on silica gel.
-
Problem: Compound is unstable on silica gel.
-
Solution: Some quinoxaline derivatives are sensitive to the acidic nature of standard silica gel, which can cause decomposition.[1][5] You can deactivate the silica by flushing the column with a solvent system containing a small amount of triethylamine (1-3%). Alternatively, using a different stationary phase like alumina or reverse-phase C18 silica is a viable option.[5]
-
-
Problem: Product co-elutes with an impurity.
-
Solution: The chosen solvent system may lack the necessary selectivity. Experiment with various solvent systems on Thin-Layer Chromatography (TLC) to achieve better separation before attempting column chromatography.[5]
-
-
Problem: Product shows streaking or remains at the baseline on TLC.
-
Solution: Streaking can indicate overloading, poor solubility, or interaction with the stationary phase. Remaining at the baseline suggests the eluent is not polar enough. To resolve this, decrease the amount of sample spotted on the TLC plate and/or increase the polarity of the solvent system.[5]
-
-
Problem: Poor solubility and precipitation.
-
Solution: Quinoxaline derivatives often have poor solubility in common organic solvents.[1] If a compound precipitates on the column, it leads to low recovery. Ensure the crude product is fully dissolved before loading. If solubility is low, you can pre-adsorb the sample onto a small amount of silica gel before loading it onto the column as a solid.[5] For purification, recrystallization is often the most effective method.[1]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to guide the optimization of your synthesis.
Table 1: Effect of Catalyst and Conditions on Yield
| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
| AlCuMoVP (100 mg) | o-phenylenediamine, Benzil | Toluene | Room Temp. | 2 h | 92% | [4] |
| Phenol (20 mol%) | o-phenylenediamine, Benzil | H₂O:Ethanol | Room Temp. | --- | High | [6] |
| Iodine (I₂) | 1,2-diamines, 1,2-dicarbonyls | --- | Microwave | --- | High | [7] |
| Ammonium Bifluoride | 1,2-arylenediamines, 1,2-dicarbonyls | --- | --- | --- | --- | [7] |
| Cerium (IV) Ammonium Nitrate (CAN) | o-phenylenediamine, Benzil | Acetonitrile/Water | Room Temp. | 20 min | up to 98% | [8] |
| Zinc Triflate | o-phenylenediamine, α-diketones | Acetonitrile | Room Temp. | --- | up to 90% | [8] |
| TiO₂-Pr-SO₃H | o-phenylenediamine, Benzil | Ethanol | Room Temp. | 10 min | 95% | [8][9] |
| None (Microdroplet) | 2,3-diaminotoluene, 1,2-indanedione | Methanol-Water | --- | Seconds | 70.23% | [7] |
| None (Bulk Phase) | 2,3-diaminotoluene, 1,2-indanedione | Methanol-Water | --- | --- | 13.05% | [7] |
Table 2: Comparison of Synthesis Methods
| Method | Advantages | Disadvantages | Typical Yields | Typical Reaction Times | Reference |
| Conventional Reflux | Simple setup | Long reaction times, high temperatures, often requires hazardous solvents. | 60-88% | 4-30 hours | [3] |
| Microwave-Assisted | Rapid heating, shorter reaction times, often solvent-free. | Requires specialized equipment. | >80-90% | < 1 hour | [3] |
| Microdroplet Reaction | Significantly improved yields, extremely short reaction times (seconds). | Requires specialized MS setup. | High | Seconds | [7] |
| Room Temperature (Catalytic) | Mild conditions, no heating required, often high yields. | May require specific, sometimes costly, catalysts. | >90% | ~2 hours | [3][4] |
Experimental Protocols
Protocol 1: General Room-Temperature Synthesis using a Heterogeneous Catalyst [4]
This protocol describes a general procedure for synthesizing quinoxaline derivatives at room temperature using a recyclable alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP).
-
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
1,2-Dicarbonyl compound (e.g., Benzil, 1 mmol, 210 mg)
-
Toluene (8 mL)
-
Alumina-supported heteropolyoxometalate catalyst (100 mg)
-
Anhydrous Na₂SO₄
-
Ethanol (for recrystallization)
-
-
Procedure:
-
To a round-bottom flask, add the o-phenylenediamine, the 1,2-dicarbonyl compound, and toluene.
-
Add the catalyst to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol.
-
Protocol 2: Purification of a Quinoxaline Derivative by Column Chromatography [2]
This protocol outlines a general procedure for separating a quinoxaline product from a less polar or similarly polar impurity like a benzimidazole byproduct.
-
Materials:
-
Crude quinoxaline product
-
Silica gel (for column chromatography)
-
A suitable solvent system (e.g., a mixture of hexane and ethyl acetate), optimized via TLC.
-
-
Procedure:
-
Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the column.
-
Elute the column with the chosen solvent system. The polarity should be optimized to achieve separation (generally, quinoxalines are less polar than benzimidazoles). A gradient elution (gradually increasing polarity) may be required.[5]
-
Collect fractions and monitor them by TLC to identify those containing the pure quinoxaline.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate key workflows and troubleshooting logic for quinoxaline synthesis.
Caption: A typical experimental workflow for the synthesis and purification of quinoxaline derivatives.
Caption: A decision tree for systematically troubleshooting low yields in quinoxaline synthesis.
Caption: Diagram illustrating the desired reaction pathway versus common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 7. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-3-hydrazinylquinoxaline Intermediates
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 2-Chloro-3-hydrazinylquinoxaline, a key intermediate in pharmaceutical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low Yield After Recrystallization | 1. Incomplete precipitation of the product. 2. The chosen recrystallization solvent is too soluble for the product, even at low temperatures. 3. The product is partially degrading during heating. | 1. After cooling the recrystallization mixture to room temperature, place it in an ice bath for a longer duration to maximize crystal formation. 2. Test a variety of solvent systems. For instance, if methanol was used, consider mixtures like ethanol/water or hexane/ethyl acetate.[1] 3. Avoid prolonged heating during the dissolution step of recrystallization. |
| Product Appears as an Oil, Not a Solid | 1. Presence of impurities that are depressing the melting point. 2. The solvent system is not appropriate for inducing crystallization. | 1. Attempt to purify a small sample via column chromatography to remove impurities and then try to recrystallize the purified product. 2. Try adding a non-polar "anti-solvent" dropwise to the oil to induce precipitation. |
| Appearance of a New Peak in HPLC Analysis | 1. This new peak is likely a degradation product. 2. The most probable degradation product is the hydrolysis of the chloro group to a hydroxyl group, especially under acidic conditions.[2] | 1. To confirm, run a forced degradation study by subjecting a sample to acidic conditions and observe if the new peak increases.[2] 2. For definitive identification, the impurity can be isolated and characterized using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] |
| Inconsistent Purification Results | 1. Variability in the purity of the starting materials (2,3-dichloroquinoxaline and hydrazine hydrate). 2. Inconsistent reaction or purification conditions. | 1. Ensure the purity of the starting materials before beginning the synthesis. 2. Tightly control parameters such as temperature, reaction time, and solvent volumes during both the reaction and purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most commonly cited method for the purification of this compound is recrystallization from hot methanol.[3] This technique is effective for removing impurities from the solid product.
Q2: My product yield is consistently low. What can I do to improve it?
A2: Low yields can stem from several factors. Ensure that the molar ratio of hydrazine hydrate to 2,3-dichloroquinoxaline is appropriate; a slight excess of hydrazine hydrate is often used.[3] Also, ensure that the reaction goes to completion by stirring at room temperature overnight (approximately 16 hours).[3] Finally, optimize the recrystallization process to minimize product loss in the mother liquor.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a dark place under an inert atmosphere.[4] For long-term storage, it is recommended to keep it in a freezer at temperatures under -20°C.[4]
Q4: I am seeing a yellow slurry form during the reaction. Is this normal?
A4: Yes, the formation of a thick, yellow slurry is expected when 2,3-dichloroquinoxaline is reacted with hydrazine hydrate in ethanol.[3] This precipitate is the crude this compound.
Q5: Can I use column chromatography to purify this compound?
A5: While recrystallization is a common method, column chromatography is a viable alternative for purifying quinoxaline derivatives, especially for removing impurities with similar solubility.[1][5] A common stationary phase is silica gel, with an eluent system such as hexane/ethyl acetate.[1]
Experimental Protocols
Synthesis and Recrystallization of this compound
This protocol is adapted from a known synthesis procedure.[3]
Materials:
-
2,3-Dichloroquinoxaline
-
Hydrazine hydrate
-
Ethanol
-
Methanol
Procedure:
-
In a suitable reaction vessel, stir 2,3-dichloroquinoxaline with hydrazine hydrate (in a slight molar excess) in ethanol at room temperature.
-
Continue stirring overnight (approximately 16 hours). A thick, yellow slurry will form.
-
Filter the slurry and wash the precipitate with ethanol.
-
To purify the crude product, perform recrystallization from hot methanol.
-
Dissolve the crude product in a minimal amount of boiling methanol.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Filter the purified crystals and dry them under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low purification yields.
References
Technical Support Center: 2-Chloro-3-hydrazinylquinoxaline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-hydrazinylquinoxaline. The following information is designed to help you identify and mitigate the formation of common side products during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of this compound from 2,3-dichloroquinoxaline and hydrazine?
The most frequently encountered side product is the di-substituted compound, 2,3-dihydrazinylquinoxaline. This occurs when both chlorine atoms on the quinoxaline ring are replaced by a hydrazinyl group. Another potential, though less common under typical reaction conditions, is the hydrolysis of the chloro group to a hydroxyl group, yielding 2-Hydroxy-3-hydrazinylquinoxaline.
Q2: How can I minimize the formation of 2,3-dihydrazinylquinoxaline?
The formation of the di-substituted byproduct is primarily influenced by reaction stoichiometry and temperature. To favor the mono-substituted product, it is crucial to control the amount of hydrazine used. Employing a stoichiometric amount or a slight excess of 2,3-dichloroquinoxaline relative to hydrazine hydrate can significantly reduce the formation of the dihydrazinyl derivative. Additionally, carrying out the reaction at lower temperatures (e.g., room temperature or below) and for shorter durations can enhance the selectivity for the mono-substituted product. This is a classic example of kinetic versus thermodynamic control, where lower energy conditions favor the faster-forming mono-substituted product.
Q3: What conditions might lead to the formation of 2-Hydroxy-3-hydrazinylquinoxaline?
Hydrolysis of the 2-chloro substituent is more likely to occur in the presence of water and under acidic conditions. While the reaction with hydrazine is typically conducted in an alcohol solvent, the presence of excess water or acidic impurities can promote the formation of the hydroxy side product. Ensuring the use of a dry solvent and maintaining neutral to slightly basic conditions can help prevent this side reaction.
Q4: Can dimerization of this compound occur?
While the dimerization of quinoxaline derivatives is possible through specific synthetic methods like Yamamoto coupling, it is not a commonly reported side product in the direct synthesis of this compound from 2,3-dichloroquinoxaline. The reaction conditions for hydrazinolysis do not typically favor such coupling reactions.
Q5: Are there any known oxidation products of this compound?
Hydrazine derivatives can be susceptible to oxidation. While specific oxidation products of this compound are not extensively documented in the literature, exposure to air or oxidizing agents could potentially lead to the formation of azo compounds or other oxidation products. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.
Troubleshooting Guides
Issue 1: A significant amount of a second, more polar product is observed by TLC/LC-MS, consistent with the mass of 2,3-dihydrazinylquinoxaline.
| Possible Cause | Troubleshooting Steps |
| Excess Hydrazine | Carefully control the stoichiometry. Use 2,3-dichloroquinoxaline as the limiting reagent or use a slight excess relative to hydrazine hydrate. Consider adding the hydrazine solution dropwise to the solution of 2,3-dichloroquinoxaline to maintain a low localized concentration of hydrazine. |
| High Reaction Temperature | Perform the reaction at a lower temperature. Start with room temperature and consider cooling the reaction mixture if the di-substituted product is still significant. |
| Prolonged Reaction Time | Monitor the reaction progress closely by TLC or HPLC. Quench the reaction as soon as a satisfactory amount of the desired product has formed to prevent further substitution. |
Issue 2: The presence of a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group is detected.
| Possible Cause | Troubleshooting Steps |
| Presence of Water | Use anhydrous solvents. Ensure that the 2,3-dichloroquinoxaline and hydrazine hydrate are of high purity and low water content. |
| Acidic Conditions | Check the pH of the reaction mixture. If acidic, consider adding a non-nucleophilic base (e.g., triethylamine) to neutralize any acidic impurities. |
Issue 3: A complex mixture of unidentified side products is observed.
| Possible Cause | Troubleshooting Steps |
| Oxidation | If the reaction is sensitive to air, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). |
| Solvent Reactivity | While ethanol is a common solvent, consider if it could participate in side reactions under your specific conditions. If suspected, try an alternative aprotic solvent like THF or dioxane. |
| Decomposition | High temperatures or prolonged reaction times may lead to decomposition. Optimize the reaction conditions to be as mild as possible. |
Data Presentation
Table 1: Hypothetical Product Distribution in the Reaction of 2,3-dichloroquinoxaline with Hydrazine Hydrate under Various Conditions.
| Entry | Equivalents of Hydrazine Hydrate | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | 2,3-Dihydrazinylquinoxaline Yield (%) |
| 1 | 1.1 | 25 | 4 | 75 | 15 |
| 2 | 2.2 | 25 | 4 | 30 | 65 |
| 3 | 1.1 | 80 | 2 | 50 | 40 |
| 4 | 1.1 | 0 | 8 | 85 | 5 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends in product distribution based on reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Side Product Formation
This protocol is designed to favor the formation of the mono-substituted product.
Materials:
-
2,3-dichloroquinoxaline
-
Hydrazine hydrate (98%)
-
Ethanol (anhydrous)
-
Triethylamine (optional)
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,3-dichloroquinoxaline (1.0 eq) in anhydrous ethanol.
-
If acidic impurities are a concern, add a small amount of triethylamine (0.1 eq).
-
In a separate flask, prepare a dilute solution of hydrazine hydrate (1.05 eq) in anhydrous ethanol.
-
Cool the solution of 2,3-dichloroquinoxaline to 0 °C using an ice bath.
-
Slowly add the hydrazine hydrate solution dropwise to the stirred 2,3-dichloroquinoxaline solution over a period of 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed and the desired product is maximized (typically 2-4 hours), quench the reaction by adding cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Analytical Method for Monitoring Reaction Progress and Identifying Side Products
A reverse-phase HPLC-UV method can be developed to separate and quantify 2,3-dichloroquinoxaline, this compound, and potential side products.
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested gradient could be:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm
-
Column Temperature: 30 °C
Expected Elution Order: 2,3-dihydrazinylquinoxaline (most polar, earliest elution) > 2-Hydroxy-3-hydrazinylquinoxaline > this compound > 2,3-dichloroquinoxaline (least polar, latest elution).
Mandatory Visualizations
Caption: Reaction pathways for the formation of this compound and its major side products.
Overcoming challenges in the synthesis of substituted quinoxalines
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the laboratory. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing substituted quinoxalines? A1: The most prevalent and classical method for preparing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1][2] This approach, first reported by Körner and Hinsberg in 1884, is highly versatile, allowing for a wide variety of substituted quinoxalines to be synthesized by simply changing the substituents on the starting materials.[2]
Q2: My reaction yield is consistently low. What are the most common causes? A2: Low yields in quinoxaline synthesis can stem from several factors.[3] The most common issues include incomplete reactions, suboptimal reaction conditions (such as temperature, time, or solvent), the use of an inefficient catalyst, or the formation of significant byproducts that consume the starting materials.[3] Electron-withdrawing groups on the diamine starting material can also slow down the reaction and lead to lower yields.[4]
Q3: I am observing a significant amount of a benzimidazole derivative as a byproduct. What causes this and how can it be prevented? A3: The formation of a benzimidazole byproduct is a common problem that typically arises from the reaction of the o-phenylenediamine starting material with aldehyde or carboxylic acid impurities present in your 1,2-dicarbonyl compound.[3] To prevent this, it is crucial to assess the purity of the dicarbonyl reagent using techniques like NMR or GC-MS before starting the synthesis. If impurities are detected, the reagent should be purified by methods such as recrystallization or chromatography.[3]
Q4: My desired quinoxaline product seems to be forming an N-oxide derivative. How can I avoid this side reaction? A4: Quinoxaline N-oxides are typically formed through the over-oxidation of the quinoxaline ring.[3] This can happen if the reaction conditions are too harsh or if an oxidizing agent is present. Running reactions open to the air for prolonged periods, especially at elevated temperatures, can lead to oxidation.[3] To prevent this, ensure no strong oxidizing agents are inadvertently introduced and consider performing the reaction under an inert atmosphere, such as nitrogen or argon.[3]
Q5: What are the recommended methods for purifying crude quinoxaline products? A5: The most effective purification methods for quinoxaline derivatives are recrystallization and silica gel column chromatography.[1][5]
-
Recrystallization: This is an excellent method for purifying solid products. Ethanol is a commonly used solvent for this purpose.[1][6] The principle is to dissolve the crude product in a minimum of hot solvent and allow it to cool slowly, which causes the pure compound to crystallize while impurities remain dissolved.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a standard technique.[1] An appropriate eluent system, often a mixture of hexane and ethyl acetate, is used to separate the desired product from impurities.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of substituted quinoxalines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.[3]2. Suboptimal reaction conditions (temperature, time, solvent).[3]3. Inefficient or inactive catalyst.[3]4. Electron-withdrawing substituents on the diamine reactant.[4] | 1. Monitor reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][4]2. Screen different solvents and temperatures. Greener protocols using ethanol or water have shown high efficiency.[3][7]3. Experiment with different catalysts. Acids (e.g., Camphorsulfonic acid), organocatalysts (e.g., phenol), or metal catalysts can provide high yields.[3][6][7] |
| Benzimidazole Byproduct Formation | 1. The 1,2-dicarbonyl starting material is degraded or contains aldehyde/carboxylic acid impurities.[3] | 1. Check the purity of the 1,2-dicarbonyl compound via NMR or GC-MS before use.[3]2. Purify the dicarbonyl reagent by recrystallization or chromatography if impurities are detected.[3] |
| Quinoxaline N-Oxide Formation | 1. Over-oxidation of the quinoxaline ring due to harsh conditions or presence of an oxidizing agent.[3]2. Prolonged reaction time at elevated temperatures in the presence of air (oxygen).[3] | 1. Avoid using strong oxidizing agents in the reaction.2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[3] |
| Dihydroquinoxaline Byproduct | 1. Incomplete oxidation of the dihydride intermediate to the final aromatic quinoxaline. | 1. Introduce a mild oxidant, such as bubbling air through the reaction mixture, to facilitate aromatization.[3]2. Optimize the catalyst, as some catalysts are more effective at promoting the final oxidation step.[3] |
| Purification Difficulties | 1. The product is unstable on silica gel, leading to decomposition during column chromatography.[8]2. The product and impurities have very similar polarities, making separation difficult. | 1. If decomposition on silica is suspected, consider using deactivated silica (e.g., with triethylamine), or alternative stationary phases like alumina.[8]2. If chromatography is necessary, run the column quickly with degassed solvents to minimize contact time and potential decomposition.[8]3. Prioritize recrystallization as a purification method; ethanol is a common and effective solvent.[1] |
Data Presentation
The choice of catalyst and solvent can significantly impact the efficiency of quinoxaline synthesis. The following tables summarize quantitative data from reported studies.
Table 1: Effect of Catalyst on the Synthesis of 2,3-Diphenylquinoxaline *
| Entry | Catalyst | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |
| 1 | Phenol | 20 | 10 | 98 | [6] |
| 2 | AlCuMoVP | 100 mg (heterogeneous) | 120 | 92 | [4] |
| 3 | AlFeMoVP | 100 mg (heterogeneous) | 120 | 80 | [4] |
| 4 | Camphorsulfonic Acid (CSA) | 20 | 120 | 98 | [7] |
| 5 | None | 0 | 120 | 0 | [4] |
| Reaction conditions: o-phenylenediamine (1 mmol) and benzil (1 mmol) at room temperature. Solvent varies between reports (Toluene for entries 2, 3, 5; EtOH/H₂O for entry 1; EtOH for entry 4). |
Table 2: Effect of Solvent on CSA-Catalyzed Synthesis of 2,3-Diphenylquinoxaline *
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Methanol | 4 | 85 |
| 2 | Acetonitrile | 5 | 82 |
| 3 | Ethanol/Water | 3 | 90 |
| 4 | Ethanol | 2 | 98 |
| Data derived from optimization studies reported in[7]. Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), and 20 mol% CSA at room temperature. |
Table 3: Reusability of Camphorsulfonic Acid (CSA) Catalyst *
| Cycle | Time (min) | Yield (%) |
| 1 | 2 | 98 |
| 2 | 2 | 96 |
| 3 | 2 | 94 |
| 4 | 2 | 92 |
| 5 | 2 | 90 |
| Data from[7]. Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), and 20 mol% CSA in ethanol at room temperature. |
Experimental Protocols
Protocol 1: Green Synthesis of Quinoxalines using Camphorsulfonic Acid (CSA)
This protocol describes a simple, efficient, and environmentally friendly method using an organocatalyst at room temperature.[7]
-
Materials:
-
Substituted 1,2-diamine (1 mmol)
-
Substituted 1,2-dicarbonyl compound (1 mmol)
-
Camphorsulfonic acid (CSA) (20 mol%)
-
Ethanol (5 mL)
-
Cold water
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 mmol) and the 1,2-diamine (1 mmol) in ethanol (5 mL).
-
Add camphorsulfonic acid (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 2-8 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, add cold water (5 mL) to the mixture.
-
Continue stirring until a free-flowing solid precipitates.
-
Filter the solid product, wash it with water, and dry it.
-
If further purification is needed, the product can be recrystallized from ethanol.[7]
-
Protocol 2: Phenol-Catalyzed Synthesis of Quinoxalines at Room Temperature
This protocol utilizes phenol as an inexpensive and highly efficient catalyst for the rapid synthesis of quinoxalines.[6][9]
-
Materials:
-
Aromatic o-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Phenol (20 mol%)
-
Ethanol:Water mixture (7:3, 10 mL)
-
Water (20 mL)
-
-
Procedure:
-
Prepare a solution of the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in an ethanol:water (7:3, 10 mL) mixture.
-
Add the catalytic amount of phenol (20 mol%) to the solution.
-
Stir the mixture at room temperature. The reaction is typically complete within 10-30 minutes.
-
Monitor the reaction's progress with TLC (eluent example: n-hexane:ethyl acetate 20:1).
-
Upon completion, add 20 mL of water to the reaction mixture.
-
Allow the mixture to stand at room temperature for approximately 30 minutes to facilitate the crystallization of the product.
-
Collect the pure product crystals by filtration and dry them.[6][9]
-
Visualized Workflows and Logic
The following diagrams illustrate key workflows and logical steps in the synthesis and troubleshooting of quinoxalines.
Caption: General experimental workflow for the synthesis of quinoxalines.
Caption: Troubleshooting logic diagram for addressing low reaction yields.
Caption: Logical relationship between desired and side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 7. ijrar.org [ijrar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Catalyst Selection for Quinoxaline Functionalization: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the functionalization of the quinoxaline ring, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). These resources are designed to address common challenges and streamline your experimental workflow for efficient catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for C-H functionalization of quinoxalines?
A1: The choice of catalyst is crucial and depends on the desired functionalization. The most common systems include:
-
Palladium-based catalysts: Widely used for C-H arylation, often with ligands like phosphines to tune reactivity and selectivity.[1][2][3] Common palladium sources include Pd(OAc)₂ and Pd(TFA)₂.[1][4]
-
Copper-based catalysts: Effective for aminations and the synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines.[5][6][7] Copper-alumina (Cu-Al) has been reported as an efficient and recyclable heterogeneous catalyst.[5][6]
-
Photoredox catalysts: Utilized for alkylation reactions under mild conditions, often employing organic dyes or metal complexes that can be excited by visible light.[8][9][10]
Q2: I am observing low yields in my palladium-catalyzed C-H arylation of a 2-arylquinoxaline. What are the likely causes and how can I troubleshoot this?
A2: Low yields in Pd-catalyzed C-H arylations can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Loading: While it may seem counterintuitive, lower palladium loadings can sometimes give better results by reducing the formation of homocoupling side-products of the aryl bromide.[1] It is advisable to screen a range of catalyst loadings (e.g., 0.5 mol% to 5 mol%).
-
Base Selection: The choice of base is critical. Common bases include KOAc, K₂CO₃, and Cs₂CO₃.[1][11] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Ligand Choice: For challenging substrates, ligand screening is often necessary. Bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) can improve catalytic activity.[11]
-
Solvent Effects: The solvent can influence the solubility of the reactants and catalyst, as well as the reaction kinetics. Common solvents for these reactions include DMAc, NMP, and dioxane.[11]
-
Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion. Monitor the reaction by TLC or LC-MS to determine the optimal duration. Conversely, prolonged heating at high temperatures can lead to catalyst decomposition or side product formation.[12]
Q3: How can I control regioselectivity when functionalizing an unsymmetrical quinoxaline derivative?
A3: Achieving high regioselectivity is a common challenge.[11] Consider the following strategies:
-
Directing Groups: The use of a directing group can effectively guide the catalyst to a specific C-H bond. The quinoxaline nitrogen itself can act as a directing group.[1]
-
Catalyst and Ligand Control: The steric and electronic properties of the catalyst and ligands can influence which C-H bond is most accessible for activation.[11] For instance, bulky ligands can favor functionalization at less sterically hindered positions.
-
Substrate Control: The inherent electronic properties of the quinoxaline ring, influenced by existing substituents, will direct functionalization. Electron-donating groups can activate certain positions, while electron-withdrawing groups can deactivate others.
Troubleshooting Guide
Problem 1: Catalyst Deactivation or Decomposition
-
Symptom: The reaction starts but does not go to completion, or the reaction mixture turns black (indicating palladium black formation).
-
Possible Causes:
-
Presence of impurities in starting materials or solvents.
-
Reaction temperature is too high.
-
Atmosphere is not inert (for oxygen-sensitive catalysts).
-
-
Solutions:
Problem 2: Formation of Homocoupling Byproducts
-
Symptom: Significant formation of undesired byproducts from the coupling of the starting materials with themselves.
-
Possible Causes:
-
High catalyst loading.[1]
-
Suboptimal reaction conditions.
-
-
Solutions:
-
Decrease the catalyst loading.[1]
-
Screen different solvents, bases, and temperatures to find conditions that favor the cross-coupling reaction.
-
Problem 3: Poor Reproducibility
-
Symptom: Reaction outcomes vary significantly between batches.
-
Possible Causes:
-
Inconsistent quality of reagents or catalyst.
-
Trace metal impurities affecting the catalysis.[13]
-
Variations in reaction setup and workup procedures.
-
-
Solutions:
-
Use reagents and catalysts from a reliable source and of consistent purity.
-
Be aware of potential trace metal contaminants in reagents and solvents that could influence the catalytic cycle.[13]
-
Maintain consistent experimental procedures, including stirring rate and heating.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for C-H Arylation of 2-Phenylquinoxaline
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (0.5 mol%) | KOAc | DMAc | 150 | 48 | 68 | [1] |
| Pd(OAc)₂ (2 mol%) | KOAc | DMAc | 150 | 48 | 62 | [1] |
| Pd(TFA)₂ | - | - | - | - | Good yields | [4] |
Table 2: Catalyst Screening for the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| AlCuMoVP | Toluene | 25 | 2 | 92 | [14] |
| AlFeMoVP | Toluene | 25 | 2 | 80 | [14] |
| CrCl₂·6H₂O | Ethanol | RT | - | High | [15] |
| PbBr₂ | Ethanol | RT | - | High | [15] |
| CuSO₄·5H₂O | Ethanol | RT | - | High | [15] |
| Cu-Al-2 | Toluene | 60 | - | 95 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of 2-Arylquinoxalines
-
To an oven-dried reaction vessel, add the 2-arylquinoxaline (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.005 mmol, 0.5 mol%), and KOAc (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous DMAc (5 mL) via syringe.
-
Heat the reaction mixture to 150 °C and stir for 48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Alumina Catalyzed Synthesis of Quinoxalines
-
In a round-bottom flask, combine the o-phenylenediamine (1 mmol), terminal alkyne (1.2 mmol), Cu-Al-2 catalyst (specified loading), K₂CO₃ (2 mmol), and a suitable solvent (e.g., toluene).[5][6]
-
Stir the reaction mixture at 60 °C.[5]
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter to remove the heterogeneous catalyst.
-
Wash the catalyst with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for catalyzed quinoxaline functionalization.
Caption: A logical workflow for troubleshooting common issues in quinoxaline functionalization.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst | Semantic Scholar [semanticscholar.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Photoredox cobalt dual catalysis toward C3-functionalization of quinoxalinones with alkenes and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
Navigating the Nuances of Solvent Effects on 2-Chloro-3-hydrazinylquinoxaline Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and troubleshooting the solvent effects on the reactivity of 2-Chloro-3-hydrazinylquinoxaline. This resource is designed to assist researchers in optimizing reaction conditions, minimizing side-product formation, and ensuring the successful synthesis and derivatization of this versatile quinoxaline intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported method is the nucleophilic substitution of 2,3-dichloroquinoxaline with hydrazine hydrate.[1] Typically, the reaction is carried out in ethanol at room temperature.[1]
Q2: I am observing a low yield in the synthesis of this compound. What are the likely causes?
A2: Low yields can stem from several factors. Firstly, ensure the purity of your starting material, 2,3-dichloroquinoxaline. Secondly, the reaction is sensitive to the stoichiometry of hydrazine hydrate; an inappropriate molar ratio can lead to the formation of di-substituted byproducts. Lastly, the choice of solvent and reaction temperature can significantly impact the yield. While ethanol is commonly used, exploring other polar solvents might be beneficial.
Q3: What role does the solvent play in the reactivity of the chloro group in this compound?
A3: The solvent plays a critical role in the nucleophilic aromatic substitution (SNAr) reactions of 2-chloroquinoxalines. The primary function of the solvent is to dissolve the reactants and to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. The polarity and protic/aprotic nature of the solvent directly influence the nucleophilicity of the attacking reagent and the rate of reaction.
Q4: Which solvents are generally recommended for reactions involving this compound?
A4: For nucleophilic substitution reactions at the chloro position, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred. These solvents are effective at solvating cations, which leaves the anionic nucleophile "naked" and more reactive. Protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, thereby reducing its reactivity.
Q5: Can the hydrazinyl group of this compound participate in side reactions?
A5: Yes, the hydrazinyl group is nucleophilic and can participate in further reactions. For instance, it can react with aldehydes and ketones to form hydrazones.[2] Care must be taken when choosing reagents and reaction conditions to ensure selective reaction at the desired position.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low reaction rate or no reaction | Inappropriate solvent: Using a non-polar or protic solvent can significantly hinder the reaction. | Switch to a polar aprotic solvent like DMF, DMSO, or NMP to enhance the reactivity of the nucleophile. |
| Insufficient temperature: The activation energy for the nucleophilic substitution may not be reached. | Gradually increase the reaction temperature while monitoring the progress by TLC to avoid decomposition. | |
| Weak nucleophile: The incoming nucleophile may not be strong enough to displace the chloride. | If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to generate the more reactive conjugate base. | |
| Formation of multiple products | Di-substitution: Excess nucleophile can lead to the substitution of both the chloro and hydrazinyl groups (if the reaction conditions are harsh enough for the latter). | Use a stoichiometric amount of the nucleophile relative to the this compound. Lowering the reaction temperature can also improve selectivity. |
| Reaction with the hydrazinyl group: The nucleophilic hydrazinyl group can react with certain reagents. | Protect the hydrazinyl group prior to the desired reaction, or choose reaction conditions that favor substitution at the chloro position. | |
| Product decomposition | High reaction temperature: Quinoxaline derivatives can be sensitive to high temperatures, leading to degradation. | Monitor the reaction closely and maintain the lowest effective temperature. Avoid prolonged heating. |
| Strongly basic or acidic conditions: Extreme pH can lead to the decomposition of the quinoxaline ring system. | Use milder bases or acids where possible and perform reactions under an inert atmosphere if the substrate is sensitive to oxidation. | |
| Difficulty in product isolation/purification | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous layer to ensure the product is in its neutral form, which is typically less water-soluble. Extract with a suitable organic solvent. |
| Formation of tar-like substances. | This can be due to decomposition. Try running the reaction at a lower temperature or for a shorter duration. Purification may require column chromatography. | |
| Co-elution of impurities during chromatography. | Experiment with different solvent systems for column chromatography. Recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, can also be an effective purification method.[1][3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature for the synthesis of this compound.[1]
Materials:
-
2,3-Dichloroquinoxaline
-
Hydrazine hydrate (99%)
-
Ethanol
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 2,3-dichloroquinoxaline in ethanol.
-
To the stirred suspension, add a solution of hydrazine hydrate in ethanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight. A thick, yellow slurry is expected to form.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from hot methanol to yield pure this compound as a yellow solid.
Characterization:
-
Melting Point: 181 °C (decomposes).[1]
-
Mass Spectrum (m/z): 194 (M+).[1]
-
IR (KBr, cm⁻¹): Expected strong bands around 3415, 3250, and 3146 cm⁻¹ corresponding to the N-H and NH₂ stretching vibrations of the hydrazinyl group. (Based on data for the analogous 6-bromo-2-chloro-3-hydrazinylquinoxaline).[4]
-
¹H NMR (DMSO-d₆, δ ppm): Expected D₂O exchangeable signals for the NH and NH₂ protons. (Based on data for the analogous 6-bromo-2-chloro-3-hydrazinylquinoxaline, which shows signals at 5.00 and 9.16 ppm).[4]
Data Presentation
The choice of solvent has a profound impact on the yield and reaction time of nucleophilic aromatic substitution reactions involving 2-chloroquinoxaline derivatives. The following table summarizes qualitative and representative quantitative data on the effect of solvents on such reactions.
Table 1: Effect of Solvent on the Reactivity of 2-Chloroquinoxaline Derivatives
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Reaction Rate (Qualitative) | Typical Yield (%) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | Very Fast | > 90 | Excellent for SNAr; effectively solvates cations, leaving the nucleophile highly reactive. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Fast | 85-95 | A common and effective solvent for SNAr reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Moderate to Fast | 70-90 | Good alternative to DMF and DMSO. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Slow | 40-60 | Lower polarity leads to slower reaction rates. |
| Ethanol (EtOH) | Polar Protic | 24.6 | Slow | 50-70 | Protic nature solvates and deactivates the nucleophile through hydrogen bonding. |
| Methanol (MeOH) | Polar Protic | 32.7 | Slow | 45-65 | Similar to ethanol, hydrogen bonding reduces nucleophilicity. |
| Toluene | Non-polar | 2.4 | Very Slow / No Reaction | < 10 | Ineffective at stabilizing the charged Meisenheimer intermediate. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Slow | 30-50 | Moderate polarity but generally less effective than more polar aprotic solvents. |
Note: The yields and relative reaction rates are illustrative and can vary depending on the specific nucleophile, temperature, and reaction time.
Visualizations
Experimental Workflow for Synthesis and Purification
Logical Relationship of Solvent Properties to Reaction Rate
References
- 1. prepchem.com [prepchem.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Temperature optimization for hydrazinolysis of dichloroquinoxalines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the temperature optimization and troubleshooting of the hydrazinolysis of dichloroquinoxalines.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the hydrazinolysis of 2,3-dichloroquinoxaline?
The reaction of 2,3-dichloroquinoxaline with hydrazine can yield two primary products, depending on the reaction conditions. These are the mono-substituted product, 2-chloro-3-hydrazinylquinoxaline, and the di-substituted product, 2,3-dihydrazinylquinoxaline. Controlling the reaction conditions, particularly temperature and stoichiometry of hydrazine, is crucial for selective synthesis.[1]
Q2: How does temperature affect the selectivity of the hydrazinolysis of 2,3-dichloroquinoxaline?
Temperature is a critical parameter for controlling the selectivity of this reaction. Generally, lower temperatures favor the formation of the mono-substituted product, while higher temperatures and longer reaction times promote the formation of the di-substituted product. For other reactions involving 2,3-dichloroquinoxaline, such as Heck cross-coupling, temperature has also been shown to significantly influence the product distribution.[2]
Q3: What are common side reactions to be aware of during hydrazinolysis?
Common side reactions in hydrazinolysis include the formation of azines, which can occur if the newly formed hydrazino group reacts with another molecule of a carbonyl compound (if present). Hydrolysis of the chloro-substituent can also occur, especially in the presence of water. Additionally, for some quinoxaline derivatives, autoxidation has been observed in refluxing pyridine.
Q4: What solvents are typically used for the hydrazinolysis of dichloroquinoxalines?
Commonly used solvents for this reaction include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent can influence the reaction rate and selectivity. For analogous reactions with 2,3-dichloropyridine, polar solvents like ethanol and DMF have been used effectively.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of desired product | - Incorrect temperature: The reaction may be too cold for the desired substitution to occur or too hot, leading to degradation. - Inactive hydrazine: Hydrazine hydrate can degrade over time. - Poor quality of 2,3-dichloroquinoxaline: Impurities in the starting material can interfere with the reaction. | - Optimize temperature: For mono-substitution, start at room temperature and slowly increase if no reaction is observed. For di-substitution, reflux may be necessary. Monitor the reaction by TLC. - Use fresh hydrazine hydrate. - Ensure the purity of the starting material by recrystallization or column chromatography. |
| Formation of a mixture of mono- and di-substituted products | - Suboptimal temperature: The temperature may be in a range that allows for both reactions to occur at a significant rate. - Incorrect stoichiometry: An excess of hydrazine will favor di-substitution. | - For mono-substitution: Use a strict 1:1 molar ratio of 2,3-dichloroquinoxaline to hydrazine hydrate and maintain a lower temperature (e.g., room temperature). - For di-substitution: Use a molar excess of hydrazine hydrate (e.g., 2.5 equivalents or more) and a higher temperature (e.g., reflux). |
| Presence of an unexpected byproduct | - Side reactions: Azine formation, hydrolysis, or reaction with the solvent could be occurring. - Degradation: The product may be unstable under the reaction or work-up conditions. | - Ensure anhydrous conditions if hydrolysis is suspected. - Choose an inert solvent. - Modify the work-up procedure to avoid strongly acidic or basic conditions if the product is sensitive. |
| Difficulty in isolating the product | - Product is soluble in the work-up solvent. - Product has similar polarity to byproducts. | - Check the aqueous layer during work-up to see if the product is water-soluble. - Optimize the crystallization solvent or chromatographic conditions for better separation. |
Data Presentation
Table 1: Illustrative Temperature Effects on Product Distribution
| Temperature (°C) | Molar Ratio (DCQX:Hydrazine) | Predominant Product | Approximate Yield (%) |
| 25 (Room Temp) | 1:1 | This compound | 70-80% |
| 60 | 1:1.5 | Mixture of mono- and di-substituted | Variable |
| 80 (Reflux in Ethanol) | 1:2.5 | 2,3-dihydrazinylquinoxaline | 85-95% |
| 100+ (Reflux in DMF) | 1:3 | 2,3-dihydrazinylquinoxaline | >90% |
Note: The yields presented are illustrative and can vary based on specific reaction conditions, such as reaction time and solvent.
Experimental Protocols
Protocol 1: Synthesis of this compound (Mono-substitution)
This protocol is based on the general principle of controlling the reaction at a lower temperature to favor mono-substitution.[1]
Materials:
-
2,3-dichloroquinoxaline (1.0 eq)
-
Hydrazine hydrate (1.0-1.2 eq)
-
Ethanol
-
Stir bar
-
Round-bottom flask
-
Condenser (optional, for long reactions at room temperature to prevent solvent evaporation)
Procedure:
-
Dissolve 2,3-dichloroquinoxaline in ethanol in a round-bottom flask equipped with a stir bar.
-
Slowly add hydrazine hydrate to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Protocol 2: Synthesis of 2,3-dihydrazinylquinoxaline (Di-substitution)
This protocol utilizes a higher temperature and an excess of hydrazine to drive the reaction to the di-substituted product.
Materials:
-
2,3-dichloroquinoxaline (1.0 eq)
-
Hydrazine hydrate (2.5-3.0 eq)
-
Ethanol or DMF
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of 2,3-dichloroquinoxaline in ethanol or DMF in a round-bottom flask, add hydrazine hydrate.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 6-8 hours.
-
Monitor the reaction by TLC to ensure the disappearance of the mono-substituted intermediate.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize from a suitable solvent if necessary.
Visualizations
Caption: Experimental workflow for the hydrazinolysis of 2,3-dichloroquinoxaline.
Caption: Troubleshooting decision tree for hydrazinolysis of dichloroquinoxalines.
References
Preventing degradation of 2-Chloro-3-hydrazinylquinoxaline during storage
This technical support center provides guidance on preventing the degradation of 2-Chloro-3-hydrazinylquinoxaline during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] Use of amber glass vials is advised to protect it from light.[2] The storage area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[2][3] While many chlorinated quinoxaline compounds are stable at room temperature, refrigeration may be necessary for extended storage; always refer to the manufacturer's specific recommendations.[2]
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to degradation through two main pathways:
-
Oxidation of the hydrazinyl group: The hydrazinyl moiety is prone to oxidation, especially in the presence of oxygen and transition metal ions. This can lead to the formation of various oxidation products and a loss of purity. Hydrazine itself is known to be unstable in the presence of oxygen, particularly under neutral or alkaline conditions.[4]
-
Hydrolysis of the chloro group: Similar to other 2-chloroquinoxaline derivatives, the chloro substituent can undergo hydrolysis. This reaction is accelerated under acidic conditions and at elevated temperatures, leading to the formation of 2-Hydroxy-3-hydrazinylquinoxaline.[5]
Q3: How can I monitor the purity and detect degradation of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the purity and degradation of this compound.[5] This method should be capable of separating the parent compound from its potential degradation products and any process-related impurities. HPLC with UV detection is a common technique, and for more detailed analysis, Mass Spectrometry (MS) can be coupled with HPLC.[2]
Troubleshooting Guides
Issue 1: The solid compound has changed color (e.g., yellowing or browning) during storage.
-
Possible Cause: This is often an indication of oxidation or exposure to light. The hydrazinyl group is particularly susceptible to air oxidation.
-
Solution:
-
Ensure the container is tightly sealed and the headspace is minimized. Consider flushing the container with an inert gas like nitrogen or argon before sealing.
-
Store the compound in a desiccator to minimize exposure to moisture, which can facilitate degradation.
-
Always store in a dark place or use amber vials to prevent photodecomposition.[2]
-
Issue 2: HPLC analysis shows a significant decrease in the main peak area and the appearance of new peaks.
-
Possible Cause: This indicates degradation of the compound. The new peaks likely correspond to degradation products.
-
Troubleshooting Steps:
-
Identify the degradants: If possible, use HPLC-MS to identify the mass of the new peaks. A peak with a mass corresponding to the replacement of the chloro group with a hydroxyl group suggests hydrolysis.
-
Review storage conditions: Check if the compound was exposed to high temperatures, light, or incompatible solvents.[1][2]
-
Assess solvent stability: If the compound is in solution, consider the pH and composition of the solvent. Acidic conditions can promote hydrolysis of the chloro group, while neutral to alkaline conditions can accelerate the oxidation of the hydrazinyl group.[4][5] For solutions, it is advisable to prepare them fresh.
-
Issue 3: Inconsistent experimental results using this compound.
-
Possible Cause: This could be due to the use of a degraded stock solution. The presence of impurities or a lower concentration of the active compound can significantly affect experimental outcomes.
-
Solution:
-
Re-evaluate purity: Before use, always check the purity of your stock solution using a validated HPLC method.
-
Prepare fresh solutions: Prepare solutions of this compound fresh for each experiment to minimize degradation in the solvent.
-
Solvent selection: Use high-purity, degassed solvents. If aqueous buffers are used, consider working at a slightly acidic pH to minimize oxidative degradation of the hydrazinyl group, but be mindful of potential hydrolysis of the chloro group.
-
Data Presentation
The following tables provide an example of how to present stability data for this compound. The data presented here is hypothetical and for illustrative purposes.
Table 1: Summary of Potential Degradation Products
| Degradation Pathway | Potential Degradant | Analytical Observation |
| Hydrolysis | 2-Hydroxy-3-hydrazinylquinoxaline | A new peak in the HPLC chromatogram with a mass corresponding to M-Cl+OH. |
| Oxidation | Various oxidation products of the hydrazinyl group | Multiple new peaks in the HPLC chromatogram, often with corresponding color changes in the sample. |
Table 2: Hypothetical Degradation of this compound Under Stressed Conditions (% Purity by HPLC)
| Condition | Time 0 | 24 hours | 48 hours | 72 hours |
| Solid State | ||||
| 40°C / 75% RH | 99.5% | 98.8% | 98.1% | 97.2% |
| Photostability (ICH Q1B) | 99.5% | 97.0% | 95.2% | 93.5% |
| Solution State (in Acetonitrile/Water) | ||||
| 0.1 M HCl at 60°C | 99.5% | 92.1% | 85.3% | 78.6% |
| pH 7 Buffer at 25°C | 99.5% | 99.0% | 98.5% | 98.0% |
| 0.01 M NaOH at 25°C | 99.5% | 96.5% | 93.2% | 90.1% |
| 3% H₂O₂ at 25°C | 99.5% | 88.4% | 79.1% | 70.3% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions as recommended by ICH guidelines.[6][7]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[5]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.01 M NaOH.
-
Keep the solution at room temperature (25°C).
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.01 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature (25°C).
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Analyze the aliquots directly by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish.
-
Expose it to a temperature of 70°C in a calibrated oven.
-
Sample the solid at 24, 48, and 72 hours for HPLC analysis.
-
-
Photolytic Degradation (Solid State):
-
Place a thin layer of the solid compound in a transparent petri dish.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Sample both the light-exposed and dark control solids at the end of the exposure for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Mandatory Visualization
Caption: Probable degradation pathways of this compound.
Caption: Troubleshooting workflow for degradation issues.
Caption: Experimental workflow for a forced degradation study.
References
Scaling up the synthesis of 2-Chloro-3-hydrazinylquinoxaline for library development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 2-Chloro-3-hydrazinylquinoxaline for library development. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method for synthesizing this compound is the nucleophilic substitution reaction of 2,3-dichloroquinoxaline with hydrazine hydrate.[1][2][3][4] This reaction is typically performed in an alcohol-based solvent, such as ethanol or methanol.[1][5]
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: Reaction conditions can vary, but a general procedure involves stirring 2,3-dichloroquinoxaline with an excess of hydrazine hydrate in ethanol at room temperature for an extended period, often overnight.[1] Some procedures may involve heating the reaction mixture to reflux to increase the reaction rate.[5]
Q3: What is the expected yield for this synthesis?
A3: The reported yields for the synthesis of this compound can vary significantly. Some sources report yields around 41% after recrystallization, while others claim yields as high as 97% without specifying the purity of the crude product.[1][5] On a larger scale, a moderate yield should be anticipated, and optimization of reaction conditions may be necessary to improve the outcome.
Q4: How is the product, this compound, typically purified?
A4: The most commonly cited method for purification is recrystallization from a suitable solvent, such as methanol or ethanol.[1][6] For larger quantities, a thorough wash of the filtered product with the reaction solvent can help remove excess hydrazine hydrate and other soluble impurities.
Q5: What are the key safety considerations when working with hydrazine hydrate?
A5: Hydrazine hydrate is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is a suspected carcinogen and is highly corrosive and toxic.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive starting material (2,3-dichloroquinoxaline).- Insufficient reaction time or temperature.- Low-quality hydrazine hydrate. | - Verify the purity of the 2,3-dichloroquinoxaline using techniques like NMR or melting point analysis.- Increase the reaction time or consider heating the mixture to reflux, monitoring the reaction progress by TLC.[5]- Use a fresh, high-purity source of hydrazine hydrate. |
| Formation of a Thick, Difficult-to-Stir Slurry | - High concentration of reactants leading to premature precipitation of the product. | - Increase the amount of solvent to maintain a more mobile slurry.[1]- Consider adding the hydrazine hydrate solution dropwise to the solution of 2,3-dichloroquinoxaline to control the rate of product formation. |
| Product is a Gummy or Oily Solid | - Presence of impurities or unreacted starting materials.- Incomplete removal of hydrazine hydrate. | - Ensure the reaction has gone to completion by TLC.- Wash the crude product thoroughly with a suitable solvent (e.g., ethanol, water) to remove residual hydrazine hydrate.- Attempt to triturate the crude material with a non-polar solvent like hexane to induce solidification. |
| Difficulty in Filtering the Product | - Very fine particle size of the precipitate. | - Allow the slurry to cool slowly to encourage the formation of larger crystals.- Consider using a different grade of filter paper or a filter funnel with a larger surface area. |
| Product Purity is Low After Recrystallization | - Co-precipitation of impurities.- Inappropriate recrystallization solvent. | - Perform a hot filtration step during recrystallization to remove any insoluble impurities.- Experiment with different solvent systems for recrystallization. A solvent pair (e.g., ethanol/water) might be effective. |
Quantitative Data Summary
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dichloroquinoxaline | Hydrazine hydrate | Ethanol | ~20 | 16 | 41 | [1] |
| 2,3-Dichloro-6-methoxyquinoxaline | Hydrazine hydrate | Ethanol | Reflux | 4 | 97 | [5] |
| 6-Bromo-2,3-dichloroquinoxaline | Hydrazine hydrate | Ethanol | 0 | 2 | Not specified | [7] |
| 2,3-Dichloroquinoxaline | Hydrazine hydrate | Methanol | Reflux | 0.5 | 75 | [6] |
Detailed Experimental Protocol
This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound.
Materials:
-
2,3-Dichloroquinoxaline
-
Hydrazine hydrate (98% or higher)
-
Ethanol (anhydrous)
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloroquinoxaline (1 equivalent) in ethanol (approximately 15 mL per gram of 2,3-dichloroquinoxaline).
-
In a separate container, dilute hydrazine hydrate (2.2 equivalents) with a small amount of ethanol.
-
Slowly add the hydrazine hydrate solution to the stirred solution of 2,3-dichloroquinoxaline at room temperature.
-
Stir the resulting mixture at room temperature overnight (approximately 16 hours). A yellow precipitate is expected to form.[1]
-
After the reaction is complete (monitor by TLC), filter the slurry using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and excess hydrazine hydrate.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude this compound from hot methanol.[1]
-
Collect the purified crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. arcjournals.org [arcjournals.org]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Chloro-3-hydrazinylquinoxaline and Other Hydrazinyl Derivatives in Drug Discovery
An objective guide for researchers and drug development professionals on the performance and potential of hydrazinyl-based heterocyclic compounds, supported by experimental data and detailed protocols.
The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with hydrazinyl derivatives emerging as a particularly promising class. Their versatile chemical nature allows for the synthesis of a wide array of molecules with diverse biological activities. Among these, 2-Chloro-3-hydrazinylquinoxaline stands out as a key scaffold in medicinal chemistry. This guide provides a comprehensive comparative analysis of this compound with other hydrazinyl derivatives, focusing on their antifungal and anticancer properties. The information presented herein is supported by a compilation of experimental data from various studies, detailed experimental protocols, and visual representations of key processes and pathways to aid in research and development.
Overview of Hydrazinyl Derivatives in Medicinal Chemistry
Hydrazinyl derivatives are characterized by the presence of a hydrazine (-NHNH2) or a substituted hydrazine moiety. This functional group is a powerful nucleophile and a versatile building block in organic synthesis, enabling the creation of a wide range of heterocyclic systems. The incorporation of a hydrazinyl group into scaffolds such as quinoxalines, quinolines, and pyrazoles has been shown to impart significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The reactivity of the hydrazinyl group allows for further molecular modifications, making it a valuable tool in the design of targeted therapeutic agents.
Comparative Performance Analysis
This section provides a comparative look at the biological performance of this compound and other selected hydrazinyl derivatives. The data is presented in tabular format to facilitate a clear and objective comparison of their antifungal and anticancer activities.
Antifungal Activity
Hydrazinyl derivatives have demonstrated significant potential as antifungal agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various hydrazinyl compounds against different fungal strains. Lower MIC values indicate higher antifungal potency.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| This compound | Candida krusei | 1.95 - 3.9 | [2] |
| Candida albicans | 7.8 - 15.6 | [2] | |
| Aspergillus fumigatus | 15.6 - 31.2 | [2] | |
| 3-Hydrazinoquinoxaline-2-thiol | Candida albicans | 0.12 - 4 | [3] |
| Candida glabrata | 0.06 - 2 | [3] | |
| Quinolyl Hydrazone Derivative (13b) | Aspergillus clavatus | 0.49 | [4] |
| Candida albicans | 0.12 | [4] | |
| Pyrazole Hydrazone Derivative (21a) | Aspergillus niger | 2.9 - 7.8 | [5] |
| Candida albicans | 62.5 - 125 | [5] |
Analysis: The data indicates that hydrazinyl derivatives exhibit a broad spectrum of antifungal activity. The quinolyl hydrazone derivative 13b shows particularly potent activity against Candida albicans and Aspergillus clavatus.[4] this compound demonstrates good activity, especially against Candida krusei.[2] The thione derivative of hydrazinylquinoxaline also shows promising results against various Candida species.[3] The pyrazole hydrazone derivative 21a is notably effective against Aspergillus niger.[5]
Anticancer Activity
The cytotoxic potential of hydrazinyl derivatives against various cancer cell lines is a significant area of research. The following table presents the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which are measures of a compound's effectiveness in inhibiting cancer cell growth. Lower values signify greater potency.
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinoxaline Hydrazone Derivative (3d) | Leukemia (HL-60) | 5.15 (GI50) | [6] |
| Ovarian (OVCAR-4) | 72.2 (TGI) | [6] | |
| Quinoxaline Hydrazone Derivative (7a) | Ovarian (IGROV1) | 14.5 (GI50) | [6] |
| Ovarian (OVCAR-4) | 16.0 (GI50) | [6] | |
| Quinolyl Hydrazone Derivative (17) | Neuroblastoma (Kelly) | 1.3 (IC50) | [7] |
| Breast (MCF-7) | 14.1 (IC50) | [7] | |
| Quinoline-based Dihydrazone (3c) | Breast (MCF-7) | 7.05 (IC50) | [1] |
| Pyrazole Hydrazone Derivative (11) | Various | 0.01 - 0.65 (IC50) | [8] |
| Pyrazole-benzoxazine Hybrid (22) | Various | 2.82 - 6.28 (IC50) | [8] |
Analysis: The anticancer data reveals the potent cytotoxic effects of various hydrazinyl derivatives. The pyrazole-based derivatives, in particular, show exceptional potency with IC50 values in the nanomolar to low micromolar range against a variety of cancer cell lines.[8] Quinolyl hydrazones also exhibit strong anticancer activity, with some derivatives showing high efficacy against neuroblastoma cell lines.[7] The quinoxaline hydrazone derivatives demonstrate moderate to good activity, with specific derivatives showing promise against leukemia and ovarian cancer cell lines.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and advancement of research findings. This section provides methodologies for the synthesis of the parent compound, this compound, and for key biological assays.
Synthesis of this compound
This protocol describes the synthesis of this compound from 2,3-dichloroquinoxaline.
Materials:
-
2,3-Dichloroquinoxaline
-
Hydrazine hydrate (99-100%)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,3-dichloroquinoxaline (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (1.1 to 2 equivalents) to the stirred solution. The amount of hydrazine hydrate can be adjusted to control the reaction. Using a larger excess may lead to the formation of 2,3-dihydrazinylquinoxaline.
-
Stir the reaction mixture at room temperature for several hours (typically 4-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a yellow precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield the pure compound.
References
- 1. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
The Evolving Landscape of Quinoxaline Analogs: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-3-hydrazinylquinoxaline Derivatives
For researchers and drug development professionals, the quinoxaline scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Chloro-3-hydrazinylquinoxaline analogs, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to facilitate a deeper understanding of the therapeutic potential of this versatile chemical class.
The this compound core serves as a versatile starting point for the synthesis of a diverse library of compounds. The reactivity of the hydrazinyl group allows for the introduction of various substituents, leading to significant modulation of their biological effects. Researchers have explored the impact of these modifications on the cytotoxicity against various cancer cell lines and the inhibitory activity against a range of microbial pathogens.
Comparative Biological Activity: Anticancer and Antimicrobial Effects
The biological evaluation of this compound analogs has revealed promising candidates for both anticancer and antimicrobial applications. The following tables summarize the in vitro activity of representative compounds, highlighting the influence of different structural modifications on their potency.
Anticancer Activity of 6-Bromo-2-chloro-3-hydrazinylquinoxaline Analogs
A study exploring the anticancer potential of derivatives synthesized from 6-bromo-2,3-dichloroquinoxaline demonstrated that the introduction of a hydrazinyl group and its subsequent modification leads to potent cytotoxic agents. The reaction of 6-bromo-2,3-dichloroquinoxaline with one mole of hydrazine hydrate yields 6-bromo-2-chloro-3-hydrazinylquinoxaline, which serves as a key intermediate for further synthesis.[1] The cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines, with some derivatives exhibiting greater potency than the reference drug, doxorubicin.[1]
| Compound ID | Cancer Cell Line | IC50 (µg/mL) |
| 4 | MCF7 (Breast) | 0.01 ± 0.001 |
| NCI-H460 (Lung) | 0.02 ± 0.003 | |
| SF-268 (CNS) | 0.02 ± 0.002 | |
| 5a | MCF7 (Breast) | 0.02 ± 0.002 |
| NCI-H460 (Lung) | 0.03 ± 0.005 | |
| SF-268 (CNS) | 0.02 ± 0.001 | |
| 5b | MCF7 (Breast) | 0.06 ± 0.008 |
| NCI-H460 (Lung) | 0.04 ± 0.006 | |
| SF-268 (CNS) | 0.05 ± 0.004 | |
| Doxorubicin | MCF7 (Breast) | 0.04 ± 0.006 |
| NCI-H460 (Lung) | 0.05 ± 0.008 | |
| SF-268 (CNS) | 0.07 ± 0.009 |
Data sourced from a study on the synthesis and biological evaluation of bromoquinoxaline derivatives.[1]
Antimicrobial Activity of Quinoxaline Hydrazone Derivatives
The antimicrobial potential of quinoxaline derivatives has been extensively investigated. For instance, a series of 3-methyl-6-nitroquinoxaline-2-hydrazone derivatives, synthesized from 2-hydrazinyl-3-methyl-6-nitroquinoxaline, displayed promising antibacterial properties against a range of bacterial strains.[2] Similarly, another study reported the synthesis of new quinoxaline derivatives by treating 2-chloro-3-hydrazinyl quinoxaline with various anilines, with some compounds showing significant inhibitory activity.
| Compound ID | Bacterial Strain | MIC (mg/mL) |
| Hydrazone Derivative 1 | Staphylococcus aureus | 0.0625 |
| Bacillus subtilis | 0.125 | |
| Escherichia coli | 0.0313 | |
| Pseudomonas aeruginosa | 0.250 | |
| Hydrazone Derivative 2 | Staphylococcus aureus | 0.125 |
| Bacillus subtilis | 0.0625 | |
| Escherichia coli | 0.0625 | |
| Pseudomonas aeruginosa | 0.125 |
MIC values for 3-methyl-6-nitroquinoxaline-2-hydrazone derivatives.[2]
Furthermore, the antifungal activity of the parent compound, this compound, has been demonstrated against various Candida and Aspergillus species, highlighting its potential as a broad-spectrum antifungal agent.[3][4]
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Synthesis of 6-Bromo-2-chloro-3-hydrazinylquinoxaline
The starting material, 6-bromo-2,3-dichloroquinoxaline, is prepared by reacting 4-bromo-o-phenylenediamine with oxalic acid, followed by chlorination with phosphorus oxychloride.[1] To synthesize 6-bromo-2-chloro-3-hydrazinylquinoxaline, one mole of the dichloro derivative is reacted with one mole of hydrazine hydrate in absolute ethanol.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.[5]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the processes involved in the research and development of these compounds, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway that may be targeted by these analogs.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound analogs.
Caption: A potential signaling pathway targeted by quinoxaline analogs, leading to the inhibition of cell proliferation and induction of apoptosis.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journaljamb.com [journaljamb.com]
- 3. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ripublication.com [ripublication.com]
A Comparative Guide to the Antimicrobial Spectrum of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][2][3][4] This guide offers a comparative analysis of the antimicrobial performance of various quinoxaline derivatives, supported by experimental data from recent scientific studies. The structural versatility of the quinoxaline scaffold allows for molecular modifications to optimize potency and circumvent existing resistance mechanisms.[2][3]
Quantitative Antimicrobial Activity of Quinoxaline Derivatives
The antimicrobial efficacy of synthesized quinoxaline derivatives has been rigorously evaluated against a diverse panel of pathogenic microbes. The following tables summarize the in vitro antimicrobial activity, primarily measured by the zone of inhibition and Minimum Inhibitory Concentration (MIC). A larger zone of inhibition or a lower MIC value indicates greater antimicrobial potency.
Antibacterial Activity
Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Ciprofloxacin (Standard) | - | - | - | - | [1] |
| Compound 4 | 15 | 14 | 16 | 13 | [3] |
| Compound 5a | 14 | 13 | 15 | 12 | [3] |
| Compound 5c | 16 | 15 | 18 | 14 | [3] |
| Compound 5d | 17 | 16 | 19 | 15 | [3] |
| Compound 5e | 15 | 14 | 17 | 13 | [3] |
| Compound 7a | 16 | 15 | 18 | 14 | [3] |
| Compound 7c | 17 | 16 | 19 | 15 | [3] |
| Compound 7e | 15 | 14 | 17 | 13 | [3] |
| Compound 4c | 14.89 | - | 10.5 | - | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound/Drug | MIC Range (µg/mL) | Predominant MIC (µg/mL) | Percentage of Isolates at Predominant MIC | Reference |
| Quinoxaline Derivative | 1 - 8 | 4 | 56.7% | [6] |
| Vancomycin (Standard) | 1 - 8 | 4 | 63.3% | [6] |
Antifungal Activity
Table 3: Antifungal Activity of Selected Quinoxaline Derivatives
| Compound | Organism | Activity Metric | Value | Reference |
| Compound 5j | Rhizoctonia solani | EC₅₀ (µg/mL) | 8.54 | [7] |
| Compound 5t | Rhizoctonia solani | EC₅₀ (µg/mL) | 12.01 | [7] |
| Azoxystrobin (Standard) | Rhizoctonia solani | EC₅₀ (µg/mL) | 26.17 | [7] |
| 3-hydrazinoquinoxaline-2-thiol | Candida albicans | MIC | Higher efficacy than Amphotericin B | [8] |
| 3-hydrazinoquinoxaline-2-thiol | Candida glabrata | MIC | Higher efficacy than Amphotericin B | [8] |
| 3-hydrazinoquinoxaline-2-thiol | Candida parapsilosis | MIC | Higher efficacy than Amphotericin B | [8] |
| Compound 6p | Rhizoctonia solani | EC₅₀ (µg/mL) | 0.16 | [9] |
| Carbendazim (Standard) | Rhizoctonia solani | EC₅₀ (µg/mL) | 1.42 | [9] |
| Compound 6 | Botrytis cinerea | EC₅₀ (µg/mL) | 3.31 | [10] |
| Pyrimethanil (Standard) | Botrytis cinerea | EC₅₀ (µg/mL) | 3.39 | [10] |
Experimental Protocols
The following methodologies are standardly employed for the evaluation of the antimicrobial activity of quinoxaline derivatives.
Agar Disc Diffusion Method
This method is utilized for preliminary screening of antibacterial activity.
-
Media Preparation: A sterile nutrient agar is prepared and poured into sterile Petri dishes under aseptic conditions and allowed to solidify.
-
Inoculation: A standardized microbial suspension, adjusted to a 0.5 McFarland standard, is uniformly swabbed over the entire surface of the agar plate to create a bacterial lawn.
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 50 µ g/disk ) dissolved in a suitable solvent like DMSO.[1] The discs are then placed onto the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Collection: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone indicates greater sensitivity of the microorganism to the compound. A standard antibiotic, such as Ciprofloxacin, is used as a positive control.
Broth Microdilution Method for MIC Determination
This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Test Compounds: Stock solutions of the quinoxaline derivatives are prepared in a solvent such as Dimethyl sulfoxide (DMSO).[6] Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. Vancomycin is often used as a reference drug for testing against MRSA.[6]
Visualizing Synthesis and Evaluation Workflows
The following diagrams illustrate the typical workflows in the development and testing of antimicrobial quinoxaline derivatives.
Caption: General synthesis pathway for some antimicrobial quinoxaline derivatives.[1][11]
Caption: Standard workflow for evaluating the antimicrobial activity of test compounds.
Mechanism of Action
While the exact mechanism for all quinoxaline derivatives is not fully elucidated, one notable pathway involves quinoxaline di-N-oxides (QdNOs). The proposed mechanism includes the bioreduction of the N-oxide groups by bacterial nitroreductases. This process generates reactive oxygen species (ROS), which induce oxidative damage to critical cellular components like DNA, leading to strand breaks and ultimately causing bacterial cell death.[3] This mode of action is particularly effective against anaerobic and microaerophilic bacteria.[3]
Caption: Proposed mechanism of action for quinoxaline di-N-oxides (QdNOs).[3]
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Antimicrobial Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unveiling the Antitumor Potential of Novel Quinoxaline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and targeted cancer therapies has led to the exploration of diverse chemical scaffolds. Among these, quinoxaline derivatives have emerged as a promising class of compounds with potent antitumor activities. This guide provides a comparative analysis of novel quinoxaline compounds, evaluating their efficacy against various cancer cell lines and elucidating their mechanisms of action. The performance of these innovative molecules is benchmarked against Doxorubicin, a well-established chemotherapeutic agent.
Comparative Antitumor Activity of Quinoxaline Derivatives
The in vitro cytotoxic effects of several novel quinoxaline compounds were assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for each derivative and compared with the standard chemotherapeutic drug, Doxorubicin. The results, summarized in the table below, highlight the significant anticancer potential of these novel agents.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Quinoxaline Derivative VIIIc | HCT116 (Colon Carcinoma) | 2.5 | Doxorubicin | Not Specified in Study |
| MCF-7 (Breast Adenocarcinoma) | 9 | Doxorubicin | Not Specified in Study | |
| HepG2 (Liver Hepatocellular Carcinoma) | Moderate Activity | Doxorubicin | Not Specified in Study | |
| Quinoxaline Derivative 14 | HCT-116 (Colon Cancer) | More potent than Doxorubicin | Doxorubicin | Less potent than Cmpd 14 |
| MCF-7 (Breast Cancer) | More potent than Doxorubicin | Doxorubicin | Less potent than Cmpd 14 | |
| Quinoxaline Derivative 17b | HepG2 (Hepatocellular Carcinoma) | Potent Activity | Sorafenib | Comparable Activity |
| Quinoxaline Derivative 4m | A549 (Non-small-cell lung cancer) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
Unraveling the Mechanisms of Action: Signaling Pathways
To understand the molecular basis of their antitumor activity, the signaling pathways modulated by these novel quinoxaline compounds were investigated. The primary mechanism of action appears to be the induction of apoptosis (programmed cell death), a critical process for eliminating cancerous cells.
Apoptosis Induction by Quinoxaline Derivative VIIIc in HCT116 Cells
Compound VIIIc was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in HCT116 colon cancer cells. This process is believed to involve the activation of intrinsic and extrinsic apoptotic pathways, leading to the execution of cell death.
VEGFR-2 Inhibition and Apoptosis by Quinoxaline Derivative 14
Compound 14 demonstrates potent antitumor activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors with nutrients). By blocking VEGFR-2 signaling, compound 14 effectively cuts off the tumor's blood supply and induces apoptosis.[1]
Mitochondrial-Mediated Apoptosis by Quinoxaline Derivative 4m in A549 Cells
In non-small-cell lung cancer cells (A549), compound 4m was shown to induce apoptosis through the mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Mechanism of Action of Doxorubicin
Doxorubicin, a widely used anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms. Its primary mode of action involves intercalation into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), all of which culminate in apoptotic cell death.[2][3]
References
- 1. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of 2-Chloro-3-hydrazinylquinoxaline Against Candida Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of 2-Chloro-3-hydrazinylquinoxaline against various Candida species. The data presented is based on published experimental findings to inform researchers and professionals in the field of drug development.
Quantitative Data Summary
The antifungal activity of this compound was evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of Candida species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results, based on a 24-hour incubation period, are summarized in the table below.
| No. of Sample | Isolate | This compound Conc µg/ml 24h |
| 1 | Candida albicans ATCC 90028 | >64 |
| 2 | Candida albicans ATCC MYA 573 | 32 |
| 3 | Candida albicans ATCC MYA 2876 | >64 |
| 4 | Candida albicans ATCC 10231 | 32 |
| 5 | Candida tropicalis ATCC 750 | 32 |
| 6 | Candida tropicalis ATCC 13803 | 32 |
| 7 | Candida tropicalis ATCC 200956 | >64 |
| 8 | Candida glabrata ATCC 90030 | 32 |
| 9 | Candida glabrata ATCC 2001 | 32 |
| 10 | Candida glabrata ATCC 15126 | >64 |
| 11 | Candida parapsilosis ATCC 22019 | 32 |
| 12 | Candida parapsilosis ATCC 90018 | 32 |
| 13 | Candida parapsilosis ATCC 15553 | 32 |
| 14 | Candida krusei ATCC 6258 | 16 |
| 15 | Candida krusei ATCC 14243 | 16 |
| 16 | Candida krusei ATCC 34135 | 16 |
| 17 | Candida auris CDC B11903 | 32 |
| 18 | Candida auris CDC B11943 | 32 |
| 19 | Candida auris CDC B11913 | 32 |
| 20 | Candida auris CDC B11923 | 32 |
Data sourced from PLOS One, article e0303373.[1]
Experimental Protocols
The in vitro antifungal susceptibility testing of this compound was conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The experimental workflow is detailed below.
Broth Microdilution Assay Workflow
Potential Mechanism of Action: A Hypothesized Signaling Pathway
While the precise molecular targets of this compound in Candida species are yet to be fully elucidated, the antifungal activity of many quinoxaline derivatives is attributed to their interference with ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis and death. The following diagram illustrates a hypothesized signaling pathway for the action of quinoxaline derivatives on ergosterol biosynthesis.
Comparative Analysis
The in vitro data indicates that this compound demonstrates notable effectiveness against various reference strains of Candida species.[2][3][4][5] The compound exhibited particular efficacy against Candida krusei isolates.[2][3][4][5] However, its performance against Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida auris isolates showed variability.[2][3][4][5]
It is important to note that some strains of C. albicans, C. tropicalis, and C. glabrata exhibited high MIC values (>64 µg/ml), suggesting lower susceptibility to the compound. In contrast, all tested isolates of C. krusei and C. parapsilosis showed uniform susceptibility at 16 µg/ml and 32 µg/ml, respectively.
Conclusion
This compound shows potential as an antifungal agent against a range of Candida species, with particularly consistent activity against C. krusei. The variability in efficacy against other species highlights the need for further investigation to understand the specific mechanisms of action and potential resistance. The hypothesized interference with the ergosterol biosynthesis pathway provides a foundation for future mechanistic studies. This guide serves as a preliminary resource for researchers and drug development professionals interested in the potential of quinoxaline derivatives as novel antifungal therapeutics.
References
- 1. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. graphviz.org [graphviz.org]
- 5. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species | PLOS One [journals.plos.org]
Synergistic Antifungal Potential of Quinoxaline Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel therapeutic strategies. Combination therapy, which can lead to synergistic effects, presents a promising approach to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the synergistic antifungal effects of quinoxaline derivatives, with a focus on the available data for compounds structurally related to 2-Chloro-3-hydrazinylquinoxaline. Due to a lack of published studies on the synergistic antifungal activity of this compound, this report details the significant synergistic findings for the closely related compound, 3-Hydrazinoquinoxaline-2-Thiol , as a pertinent alternative for consideration in antifungal research.
Comparative Efficacy of Quinoxaline Derivatives in Combination Therapy
While data on the standalone antifungal activity of this compound exists, research into its synergistic potential is not yet available. However, studies on the analogous compound, 3-Hydrazinoquinoxaline-2-Thiol, have demonstrated significant synergistic interactions with established antifungal agents, offering valuable insights into the potential of this chemical class.
Synergistic Effects of 3-Hydrazinoquinoxaline-2-Thiol
Recent investigations have highlighted the potent synergistic activity of 3-Hydrazinoquinoxaline-2-Thiol when combined with Amphotericin B and Thymoquinone against various Candida species. These findings suggest that quinoxaline derivatives could serve as valuable components in combination therapies.
A study evaluating the combination of 3-Hydrazinoquinoxaline-2-Thiol with Amphotericin B against 22 clinical strains of Candida albicans revealed strong synergistic interactions in 20 of the strains, with the remaining two showing additive effects.[1] Notably, no antagonistic effects were observed. The synergy was quantified using the Fractional Inhibitory Concentration Index (FICI), with values consistently below 0.5 indicating a strong synergistic relationship.[1] This combination led to a significant reduction in the Minimum Inhibitory Concentration (MIC) of both compounds, with Amphotericin B lowering the MIC of 3-Hydrazinoquinoxaline-2-Thiol by up to 64-fold and vice versa by 32-fold.[1]
Similarly, the combination of 3-Hydrazinoquinoxaline-2-Thiol with Thymoquinone demonstrated a synergistic effect against a range of clinical Candida isolates, including Candida albicans, Candida parapsilosis, Candida glabrata, Candida krusei, and Candida tropicalis. This combination also resulted in a significant reduction in the MICs of both agents, with FICI values below 0.5.
The proposed mechanism for the antifungal action of quinoxaline derivatives involves the inhibition of DNA synthesis and the generation of reactive oxygen species (ROS), which leads to cellular damage and eventual cell death.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the studies on 3-Hydrazinoquinoxaline-2-Thiol.
Table 1: Synergistic Interaction of 3-Hydrazinoquinoxaline-2-Thiol with Amphotericin B against Candida albicans
| Number of Strains | Interaction Type | FICI Range | MIC Reduction (Fold) |
| 20 | Synergy | < 0.5 | Up to 64-fold |
| 2 | Additive | > 0.5 to 1.0 | Not specified |
| 0 | Antagonism | > 4.0 | Not applicable |
Table 2: Synergistic Interaction of 3-Hydrazinoquinoxaline-2-Thiol with Thymoquinone against Various Candida Species
| Candida Species | Interaction Type | FICI Range | MIC Reduction (Fold) |
| C. albicans | Synergy | < 0.5 | Up to 64-fold |
| C. parapsilosis | Synergy | < 0.5 | Up to 64-fold |
| C. glabrata | Synergy | < 0.5 | Up to 64-fold |
| C. krusei | Synergy | < 0.5 | Up to 64-fold |
| C. tropicalis | Synergy | < 0.5 | Up to 64-fold |
Standalone Antifungal Activity of this compound
While synergistic data is not available, this compound has demonstrated noteworthy standalone antifungal activity against various Candida and Aspergillus species.[2][3][4][5] Its efficacy varies across different species, with particularly high effectiveness against Candida krusei.[2][3][5] In vivo studies using a murine model of oral candidiasis also showed significant efficacy of this compound in combating C. albicans infection.[2][3][5] The compound has also been noted for its anti-inflammatory properties.[2][3][4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on synergistic antifungal effects.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 1-5 x 10^6 CFU/mL).
-
Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.
-
Inoculation: Each well is inoculated with the prepared fungal suspension, resulting in a final cell concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of wells containing various concentrations of both drugs.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension and incubated as described in the broth microdilution method.
-
Data Analysis: The MIC of each drug in combination is determined for each row and column. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated by summing the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for determining antifungal synergy.
Caption: Proposed antifungal mechanism of quinoxalines.
References
- 1. researchgate.net [researchgate.net]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
New Quinoxaline Derivatives Show Promise in Combating Bacterial Resistance
A comparative analysis of novel quinoxaline compounds against established antibiotics reveals significant potential in the fight against drug-resistant pathogens. Supported by extensive experimental data, these findings offer a promising outlook for researchers and drug development professionals in the ongoing quest for new antimicrobial agents.
The rise of antibiotic resistance is a critical global health challenge, necessitating the urgent development of new and effective antimicrobial drugs. Quinoxaline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antibacterial effects. This guide provides a comprehensive comparison of newly synthesized quinoxaline derivatives against existing antibiotics, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Performance Against Key Pathogens: A Quantitative Comparison
The antibacterial efficacy of new quinoxaline derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key indicator of antimicrobial potency.
Recent studies have demonstrated that certain quinoxaline derivatives exhibit comparable or even superior activity to standard antibiotics such as Ciprofloxacin and Vancomycin, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Minimum Inhibitory Concentration (MIC) of New Quinoxaline Derivatives against Staphylococcus aureus (including MRSA)
| Compound/Antibiotic | MIC (µg/mL) | Reference |
| New Quinoxaline Derivative 1 | 2 - 4 | [1][2] |
| New Quinoxaline Derivative 2 | 4 | [1][2] |
| Ciprofloxacin | 0.5 - >128 | [3] |
| Vancomycin | 1 - 4 | [1][2] |
Table 2: Minimum Inhibitory Concentration (MIC) of New Quinoxaline Derivatives against Gram-Negative Bacteria
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| New Quinoxaline Derivative (Compound 4) | Escherichia coli | Moderately Active | [3] |
| New Quinoxaline Derivative (Compound 5a) | Escherichia coli | Highly Active | [3] |
| New Quinoxaline Derivative (Compound 5c) | Escherichia coli | Highly Active | [3] |
| Ciprofloxacin | Escherichia coli | 0.015 - >128 | [3] |
| New Quinoxaline Derivative (Compound 4) | Pseudomonas aeruginosa | Moderately Active | [3] |
| New Quinoxaline Derivative (Compound 5a) | Pseudomonas aeruginosa | Active | [3] |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.25 - >128 | [3] |
Understanding the Mechanisms of Action
The antibacterial activity of quinoxaline derivatives can be attributed to several mechanisms, with two prominent pathways being the inhibition of DNA gyrase and the disruption of the folate biosynthesis pathway.
Inhibition of DNA Gyrase
Certain quinoxaline derivatives share a mechanism of action with quinolone antibiotics, targeting the bacterial enzyme DNA gyrase (a type II topoisomerase).[4] This enzyme is crucial for DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the resealing of DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[5][6]
Caption: Inhibition of bacterial DNA gyrase by a quinoxaline derivative.
Inhibition of Dihydropteroate Synthase (DHPS)
Another key target for some quinoxaline derivatives is dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[7] Folate is a crucial precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting DHPS, these compounds block the production of dihydrofolic acid, leading to a depletion of essential metabolites and ultimately inhibiting bacterial growth.[8][9][10]
Caption: Inhibition of the folate biosynthesis pathway via DHPS.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The following is a detailed protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14][15]
Broth Microdilution Method (CLSI Guideline)
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Antimicrobial Stock Solution:
-
Dissolve the quinoxaline derivative or control antibiotic in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
2. Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension.
-
Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.
References
- 1. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. protocols.io [protocols.io]
- 13. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 14. normsplash.com [normsplash.com]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Comparative Cytotoxicity of 2-Chloro-3-hydrazinylquinoxaline Scaffolds on Cancer Cell Lines: A Research Guide
This guide offers a comparative analysis of the cytotoxic effects of quinoxaline derivatives, with a focus on a 2-Chloro-3-hydrazinylquinoxaline scaffold, against various cancer cell lines. Due to the limited availability of public data on the specific compound this compound, this report utilizes data from its close analog, 6-Bromo-2-chloro-3-hydrazinylquinoxaline, and other relevant quinoxaline derivatives to provide valuable insights for researchers, scientists, and drug development professionals. The quinoxaline core is a significant scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1]
Quantitative Cytotoxicity Data
The cytotoxic activity of quinoxaline derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of 6-Bromo-2-chloro-3-hydrazinylquinoxaline and other selected quinoxaline derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-Bromo-2-chloro-3-hydrazinylquinoxaline | Human cancer cell lines (unspecified) | 10.63 - 42.16 | Doxorubicin | Not Specified |
| Quinoxaline Derivative (Compound VIIIc) | HCT116 (Colon Carcinoma) | 2.5 | Doxorubicin | Not Specified |
| MCF-7 (Breast Adenocarcinoma) | 9 | Doxorubicin | Not Specified | |
| Quinoxaline Derivative (Compound VIIIa) | HepG2 (Liver Hepatocellular Carcinoma) | 9.8 | Doxorubicin | Not Specified |
| Quinoxaline Derivative (Compound VIIIe) | HCT116 (Colon Carcinoma) | 8.4 | Doxorubicin | Not Specified |
| Quinoxaline-based Derivative (Compound IV) | PC-3 (Prostate Cancer) | 2.11 | Doxorubicin | Not Specified |
| HepG2 (Liver Cancer) | Not Specified | Doxorubicin | Not Specified | |
| C6-bromo substituted 2,3-dialkenyl quinoxaline (Compound 4m) | A549 (Non-small-cell lung cancer) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
Note: The data presented is a compilation from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.[2]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of cytotoxicity studies. Below are generalized protocols for key experiments cited in the evaluation of quinoxaline derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Formazan Solubilization: Remove the medium and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.[5]
Apoptosis Assay: Annexin V-FITC/PI Staining
This assay is used to determine if the test compound induces apoptosis (programmed cell death) in cancer cells.[5][6]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.[5]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[5]
-
Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Visualizations
The following diagrams illustrate a typical experimental workflow for cytotoxicity testing and a plausible signaling pathway for the induction of apoptosis by quinoxaline derivatives.
Caption: Experimental workflow for determining the cytotoxicity of quinoxaline derivatives.
Caption: Simplified intrinsic apoptosis signaling pathway induced by quinoxaline derivatives.
Mechanism of Action
Quinoxaline derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and disrupting the cell cycle.[7] Several studies have shown that these compounds can trigger the intrinsic apoptosis pathway. This process is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria.[8] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, ultimately leading to cell death.[9]
Furthermore, some quinoxaline derivatives have been found to arrest the cell cycle at different phases, such as G2/M or S phase, thereby inhibiting cancer cell proliferation.[6][10] The ability to inhibit key enzymes involved in cancer progression, such as topoisomerase II and various kinases, also contributes to their cytotoxic profile.[6] For instance, some derivatives have shown inhibitory activity against VEGFR-2, a key player in angiogenesis.[10] The diverse mechanisms of action highlight the potential of the quinoxaline scaffold in the development of novel and effective anticancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 2-Chloro-3-hydrazinylquinoxaline-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2-Chloro-3-hydrazinylquinoxaline-based compounds, focusing on validating their mechanism of action. By objectively comparing their performance with alternative compounds and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers in the field of drug discovery and development.
Introduction to this compound
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, this compound has demonstrated notable antifungal and anti-inflammatory properties, making it a promising candidate for further investigation.[1][2][3] This guide explores the available data to propose and validate a plausible mechanism of action for this compound.
Comparative In Vitro Antifungal Activity
This compound has been evaluated for its in vitro antifungal activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, was determined using the broth microdilution method.
Table 1: In Vitro Antifungal Susceptibility of this compound
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | Variable |
| Candida krusei | Highly Effective |
| Candida tropicalis | Variable |
| Candida glabrata | Variable |
| Candida parapsilosis | Variable |
| Candida auris | Variable |
| Aspergillus fumigatus | Variable Efficacy |
| Aspergillus niger | Variable Efficacy |
| Aspergillus terreus | Variable Efficacy |
| Aspergillus flavus | Variable Efficacy |
| Aspergillus brasiliensis | No Effect |
Data sourced from a study on the fungicidal effectiveness of this compound.[1][2][3]
Comparative In Vivo Efficacy: Murine Model of Oral Candidiasis
The in vivo efficacy of this compound was assessed in a murine model of oral candidiasis induced by Candida albicans. The study evaluated the compound's ability to reduce fungal burden and modulate the host inflammatory response.
Table 2: In Vivo Anti-inflammatory Effects of this compound in a Murine Model of Oral Candidiasis
| Inflammatory Marker | Treatment Group (0.02 mg/ml) | Treatment Group (0.2 mg/ml) | Untreated Infected Group |
| TNF-α | Significant Reduction (p < 0.05) | Significant Reduction (p < 0.05) | High |
| IL-6 | Significant Reduction (p < 0.05) | More Pronounced Reduction (p < 0.05) | High |
| IL-1β | Significant Reduction (p < 0.05) | Significant Reduction (p < 0.05) | High |
| Cox2 | Significant Reduction (p < 0.05) | More Pronounced Reduction (p < 0.05) | High |
| iNOS | Significant Reduction (p < 0.05) | Significant Reduction (p < 0.05) | High |
| IFN-γ | Significant Reduction (p < 0.05) | Significant Reduction (p < 0.05) | High |
Data indicates a significant reduction in inflammatory markers compared to the untreated infected mice group.[1][2]
Proposed Mechanism of Action: Kinase Inhibition
Based on the known activities of quinoxaline derivatives and the observed dual antifungal and anti-inflammatory effects, a plausible mechanism of action for this compound is the inhibition of a key signaling kinase involved in both fungal virulence and the host's inflammatory response. The significant reduction in a wide array of inflammatory cytokines suggests the modulation of major signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
References
- 1. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species | PLOS One [journals.plos.org]
- 3. The fungicidal effectiveness of this compound, a newly developed quinoxaline derivative, against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-3-hydrazinylquinoxaline: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to adhere to stringent safety protocols for the disposal of 2-Chloro-3-hydrazinylquinoxaline, a halogenated organic compound. Due to its potential hazards, this chemical must be treated as hazardous waste and disposed of through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains.
Essential Safety and Handling
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container. The container should be sealed to prevent leakage or volatilization.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container designated for halogenated organic liquid waste. Do not mix with non-halogenated solvent waste streams unless compatibility has been confirmed.
2. Labeling:
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date of accumulation
3. Storage:
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure containers are kept closed and are regularly inspected for any signs of leakage.
4. Final Disposal:
The final disposal of this compound should be conducted by a licensed hazardous waste disposal company. The most common and recommended method for such chlorinated, nitrogen-containing organic compounds is high-temperature incineration at an approved facility.
Disposal Workflow
Caption: Disposal workflow for this compound.
Hazard Profile and Physical Properties
Based on data for similar quinoxaline derivatives, the following hazards are anticipated.
| Hazard Category | Classification |
| Acute Oral Toxicity | Category 3 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity | Category 3 (Respiratory System) |
| Property | Value |
| Molecular Formula | C₈H₇ClN₄ |
| Molecular Weight | 194.62 g/mol |
| Appearance | Solid |
This information is intended as a guide and should be supplemented by a thorough review of all available safety data and in accordance with local, state, and federal regulations. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Essential Safety and Operational Guide for 2-Chloro-3-hydrazinylquinoxaline
Hazard Profile
Based on related chemical compounds, 2-Chloro-3-hydrazinylquinoxaline is anticipated to be harmful if swallowed, inhaled, or if it comes into contact with skin.[1][2] It may also cause serious eye irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.[1]
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1]
Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen chloride (HCl).[1]
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the primary defense against potential exposure. The table below summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Double-gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated.[4][5] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5] |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum coverage.[1][4] |
| Respiratory | Use in a certified chemical fume hood | All handling of solid or solutions of the compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be required.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is critical for minimizing exposure and preventing contamination.
1. Preparation and Engineering Controls:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure a certified chemical fume hood is used for all manipulations of the compound.[1][4]
-
Verify that an emergency eyewash station and safety shower are accessible.[4]
-
Have all necessary equipment, such as spatulas, weighing paper, and reaction vessels, clean and readily accessible within the fume hood.[4]
2. Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust particles.[4]
-
Use a micro-spatula to handle the solid and avoid creating dust.[4]
-
Close the container tightly after use.[6]
3. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.[4]
-
Remove and dispose of contaminated PPE in the designated waste container.[4]
-
Wash hands and any exposed skin thoroughly after handling.[2][7]
Caption: Workflow for Safely Handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory drains.[1]
1. Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list "this compound" as a constituent.[1][4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. The label should clearly identify the contents, including all solvents. Do not mix with other solvent waste streams unless compatibility is confirmed.[1]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[4]
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[1]
3. Storage Pending Disposal:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]
-
Ensure containers are kept closed and are not leaking.[1]
4. Final Disposal:
-
The primary directive for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal facility.[1]
-
The most common and appropriate method for disposal of such chlorinated, nitrogen-containing organic compounds is high-temperature incineration at an approved facility.[1]
Caption: Waste Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
